Product packaging for Valienamine(Cat. No.:CAS No. 38231-86-6)

Valienamine

Número de catálogo: B015573
Número CAS: 38231-86-6
Peso molecular: 175.18 g/mol
Clave InChI: XPHOBMULWMGEBA-VZFHVOOUSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Valienamine has been reported in Streptomyces hygroscopicus with data available.
intermediate formed by microbial degradation of validamycins;  structure given in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13NO4 B015573 Valienamine CAS No. 38231-86-6

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(1S,2S,3R,6S)-6-amino-4-(hydroxymethyl)cyclohex-4-ene-1,2,3-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H13NO4/c8-4-1-3(2-9)5(10)7(12)6(4)11/h1,4-7,9-12H,2,8H2/t4-,5+,6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPHOBMULWMGEBA-VZFHVOOUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(C(C(C1N)O)O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C([C@H]([C@@H]([C@H]([C@H]1N)O)O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80191622
Record name Valienamine
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Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38231-86-6
Record name Valienamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38231-86-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Valienamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038231866
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Amino-4-Hydroxymethyl-Cyclohex-4-Ene-1,2,3-Triol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02120
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Valienamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Properties of Valienamine

Author: BenchChem Technical Support Team. Date: November 2025

Valienamine is a pivotal molecule in the fields of carbohydrate chemistry and drug development. Classified as an unsaturated C-7 aminocyclitol, it serves as a fundamental structural core for a class of potent glycosidase inhibitors.[1][2] Its significance is underscored by its presence as a key substructure in prominent pharmaceuticals, including the antidiabetic drug acarbose and the antibiotic validamycin.[1][2] This guide provides a comprehensive overview of this compound's chemical structure, physicochemical properties, biological mechanism, and synthesis for researchers, scientists, and drug development professionals.

Chemical Structure and Nomenclature

This compound is a pseudo-sugar characterized by a cyclohexene ring functionalized with multiple hydroxyl groups and an amino group. This arrangement allows it to mimic the transition state of natural carbohydrate substrates, leading to its potent enzyme inhibitory effects.[3]

The formal IUPAC name for this compound is (1S,2S,4R,6S)-6-Amino-4-(hydroxymethyl)cyclohex-4-ene-1,2,3-triol .[2] Its structure incorporates four chiral centers, leading to its specific stereochemical configuration which is crucial for its biological activity.

Chemical Structure of this compound

Key Structural Identifiers:

  • Molecular Formula: C₇H₁₃NO₄[2]

  • InChI: InChI=1S/C7H13NO4/c8-4-1-3(2-9)5(10)7(12)6(4)11/h1,4-7,9-12H,2,8H2/t4-,5+,6-,7-/m0/s1[2][]

  • SMILES: O[C@@H]1\C(=C/--INVALID-LINK----INVALID-LINK--[C@H]1O)CO[2]

Physicochemical Properties

The quantitative physicochemical properties of this compound are summarized in the table below. These characteristics are essential for its handling, formulation, and pharmacokinetic profiling in drug development.

PropertyValueSource(s)
Molecular Formula C₇H₁₃NO₄[2][][5]
Molar Mass 175.18 g/mol [5]
Density (Predicted) 1.525 ± 0.06 g/cm³[5]
Boiling Point (Est.) 377.3 ± 42.0 °C at 760 mmHg
Flash Point (Est.) 182.0 ± 27.9 °C
pKa (Predicted) 13.47 ± 0.70 (most acidic)
Storage Condition Hygroscopic, Store under Inert atmosphere, Refrigerator

Biological Activity: Mechanism of α-Glucosidase Inhibition

This compound itself is a potent inhibitor of glycosidase enzymes.[2] Its primary therapeutic relevance, however, comes from its role as the core active moiety in drugs like acarbose. Acarbose functions as a competitive inhibitor of α-glucosidase enzymes located in the brush border of the small intestine.[1][6] These enzymes are critical for breaking down complex carbohydrates (like starch and sucrose) into absorbable monosaccharides, such as glucose.[3][7]

By reversibly blocking these enzymes, this compound-containing inhibitors delay carbohydrate digestion and absorption.[1][7] This action reduces the sharp, post-meal spike in blood glucose levels (postprandial hyperglycemia), which is a key therapeutic goal in the management of type 2 diabetes mellitus.[1][8]

Mechanism_of_Action Carbs Complex Carbohydrates (Starch, Sucrose) Enzyme α-Glucosidase (Intestinal Enzyme) Carbs->Enzyme Digestion Glucose Glucose Enzyme->Glucose Breakdown Absorption Intestinal Absorption Glucose->Absorption This compound This compound Moiety (e.g., in Acarbose) This compound->Enzyme Competitive Inhibition

Mechanism of α-glucosidase inhibition by this compound-containing drugs.

Experimental Protocols: Synthesis & Isolation

Microbial Production and Isolation

This compound was first isolated from the microbial degradation of validoxylamine A by Pseudomonas denitrificans.[2] The conventional method for obtaining this compound involves a two-stage fermentation process:

  • Validamycin A Production: Fermentation of Streptomyces hygroscopicus 5008 to produce the antibiotic validamycin A.[9][10]

  • Degradation: Subsequent degradation of validamycin A by a second microorganism, such as Flavobacterium saccharophilum, to yield this compound.[9][10]

This process is complex and inefficient. Modern bioengineering efforts have focused on creating more direct biosynthetic routes.

Engineered Biosynthesis: A Shunt Pathway Approach

Recent research has focused on engineering a "shunt pathway" within a single organism to produce this compound directly, bypassing the need for a second fermentation and degradation step.[9][11]

Protocol Outline: Engineered Synthesis in S. hygroscopicus

  • Host Strain: Streptomyces hygroscopicus 5008, the natural producer of validamycin A, is used as the chassis. This strain already possesses the pathway to produce the key precursor, valienone.[11]

  • Enzyme Identification: A suitable aminotransferase enzyme is identified that can stereospecifically convert the ketone precursor (valienone) directly to the amino product (this compound). The WecE enzyme from Escherichia coli was identified as a candidate.[11]

  • Protein Engineering: The selected aminotransferase is subjected to molecular evolution and protein engineering to enhance its activity and stability for the non-natural substrate, valienone.[11]

  • Gene Integration: The engineered aminotransferase gene is introduced into the S. hygroscopicus 5008 genome.

  • Fermentation & Production: The engineered strain is cultivated under standard fermentation conditions. The modified pathway shunts the valienone intermediate directly to this compound, which can then be isolated from the culture.[9][11]

Biosynthesis_Workflow cluster_0 Conventional Two-Step Process cluster_1 Engineered Shunt Pathway S_hygroscopicus Fermentation 1: Streptomyces hygroscopicus Validamycin Validamycin A S_hygroscopicus->Validamycin F_saccharophilum Fermentation 2: Flavobacterium saccharophilum Validamycin->F_saccharophilum Degradation Valienamine1 This compound F_saccharophilum->Valienamine1 Engineered_S_hygroscopicus Engineered S. hygroscopicus (with engineered aminotransferase) Valienone Intermediate: Valienone Engineered_S_hygroscopicus->Valienone Valienamine2 This compound Valienone->Valienamine2 Direct Transamination

Comparison of conventional vs. engineered biosynthesis of this compound.
Chemical Synthesis

Numerous total synthesis routes for this compound have been developed, often using carbohydrates like D-glucose as the chiral starting material. One efficient approach utilizes a ring-closing metathesis (RCM) reaction as the key step to construct the cyclohexene core.

Chemical_Synthesis Start D-Glucose (Chiral Pool Start) Steps1 Multi-step Conversion (Functional group manipulation, protection, chain extension) Start->Steps1 Diene Acyclic Diene Intermediate Steps1->Diene RCM Ring-Closing Metathesis (RCM) Diene->RCM Cyclohexene Protected Cyclohexene Core RCM->Cyclohexene Steps2 Deprotection & Final Modifications Cyclohexene->Steps2 Final This compound Steps2->Final

High-level workflow for the chemical synthesis of this compound.

References

The Biosynthetic Pathway of Valienamine in Microorganisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Valienamine, a C7N aminocyclitol, is a pivotal structural motif found in potent α-glucosidase inhibitors such as acarbose and validamycin.[1][2][3] Its significant bioactivity has positioned it as a valuable precursor for the synthesis of therapeutic agents, including the antidiabetic drug voglibose.[1][4] Traditionally, this compound is obtained through the complex degradation of validamycin A.[1][5] However, recent advancements in synthetic biology have enabled the development of engineered microorganisms capable of de novo this compound biosynthesis. This guide provides an in-depth technical overview of these biosynthetic pathways, focusing on the core enzymatic reactions, genetic machinery, and experimental methodologies employed in their elucidation and optimization.

Introduction to this compound Biosynthesis

The natural production of this compound is intricately linked to the biosynthesis of validamycin A in microorganisms like Streptomyces hygroscopicus.[4][6] In this native pathway, this compound is not a direct product but rather a key component of the final antibiotic structure. The complexity and multi-step nature of isolating this compound from validamycin A has driven the development of alternative, more direct biosynthetic routes.[1][5]

Modern approaches leverage genetic engineering to create "shunt" pathways in microbial hosts. These engineered pathways redirect metabolic intermediates from the validamycin A pathway towards the direct synthesis of this compound or its stereoisomer, β-valienamine. The core of this strategy involves the introduction of a novel enzymatic step: the stereospecific transamination of the ketone precursor, valienone.

The Engineered Biosynthetic Pathway

The engineered biosynthesis of this compound in microorganisms, particularly in the validamycin A producer Streptomyces hygroscopicus 5008, can be conceptually divided into two main stages:

  • Formation of the Precursor Valienone: This stage utilizes the native enzymatic machinery of the validamycin A biosynthetic gene cluster.

  • Transamination of Valienone to this compound: This is the engineered step, where a heterologously expressed aminotransferase converts valienone into this compound.

Key Enzymes and Reactions

The pathway begins with precursors from central carbon metabolism and proceeds through several key enzymatic steps encoded by the validamycin (val) gene cluster. While the entire validamycin pathway is complex, the engineered route to this compound primarily relies on the enzymes responsible for synthesizing valienone.

  • 2-epi-5-epi-valiolone Synthase (ValA): This enzyme catalyzes the initial intramolecular aldol cyclization of sedoheptulose 7-phosphate to form 2-epi-5-epi-valiolone.[4]

  • Cyclitol Epimerase (ValD): This enzyme is involved in the epimerization of the cyclitol intermediate.

  • Epimerase/Dehydratase (ValK): This enzyme is believed to be involved in the formation of the double bond characteristic of valienone.

  • Aminotransferase (Engineered Step): This is the crucial heterologous enzyme introduced to create the shunt pathway. It catalyzes the conversion of valienone to this compound. Notable examples include:

    • WecE from Escherichia coli : This enzyme has been successfully used to produce this compound.[1][5]

    • BtrR from Bacillus circulans : This aminotransferase is specific for the production of β-valienamine.[7][8][9]

Visualization of the Biosynthetic Pathways

The following diagrams illustrate the native validamycin A pathway and the engineered shunt pathway for this compound and β-valienamine biosynthesis.

Valienamine_Biosynthesis cluster_native Native Validamycin A Pathway cluster_engineered Engineered Shunt Pathway Sedoheptulose_7P Sedoheptulose 7-Phosphate Intermediates 2-epi-5-epi-valiolone & other intermediates Sedoheptulose_7P->Intermediates ValA, ValD, ValK Valienone Valienone Intermediates->Valienone Validamycin_A Validamycin A Valienone->Validamycin_A Multiple Steps (e.g., ValC) Valienone_shunt Valienone Valienone->Valienone_shunt Precursor This compound This compound Valienone_shunt->this compound WecE (E. coli) (Engineered) beta_this compound β-Valienamine Valienone_shunt->beta_this compound BtrR (B. circulans) (Engineered)

Caption: Native vs. Engineered this compound Biosynthesis.

Quantitative Data

The following tables summarize the key quantitative data from studies on engineered this compound biosynthesis.

Table 1: Product Titers in Engineered S. hygroscopicus 5008
ProductAminotransferaseTiter (mg/L)Fermentation Time (h)Reference
β-ValienamineBtrR (B. circulans)2096[7][10]
This compoundVarB (Engineered WecE)0.5296[1][3]
Table 2: Enzyme Engineering and Kinetic Properties
EnzymeMutationImprovement in ActivitySubstrateReference
WecE (E. coli)VarB mutant32.6-foldValienone[1][5]
RffA_KpnK209W5.64-foldValienone[11]
BtrR (B. circulans)->99.9% enantiomeric excessValienone to β-valienamine[7][8]

Experimental Protocols

This section details the methodologies for key experiments used in the study and engineering of the this compound biosynthetic pathway.

Gene Knockout in Streptomyces hygroscopicus

Gene knockout is essential for redirecting metabolic flux towards the desired product. For instance, knocking out the valC gene, which encodes a C7 cyclitol kinase, prevents the phosphorylation of valienone and its subsequent entry into the validamycin A pathway, thereby increasing its availability for the engineered aminotransferase.[10]

Protocol: PCR-Targeted Gene Replacement (e.g., for valC)

  • Construct the Disruption Cassette:

    • Amplify a resistance gene (e.g., apramycin resistance, aac(3)IV) with long flanking primers.

    • The primers should contain homologous regions (typically 39 bp) corresponding to the upstream and downstream sequences of the target gene (valC).

  • Prepare Competent E. coli BW25113/pIJ790:

    • Grow cells harboring the λ Red recombination plasmid pIJ790 at 30°C to an OD600 of 0.4-0.6.

    • Induce the expression of the Red recombinase by shifting the temperature to 42°C for 15 minutes.

    • Prepare electrocompetent cells by washing with ice-cold 10% glycerol.

  • Electroporation and Recombination:

    • Electroporate the purified PCR product (disruption cassette) into the competent E. coli containing the cosmid with the val gene cluster.

    • Select for apramycin-resistant colonies.

  • Transfer to S. hygroscopicus:

    • Introduce the modified cosmid into S. hygroscopicus via intergeneric conjugation with a donor E. coli strain (e.g., ET12567/pUZ8002).

    • Select for exconjugants that have undergone double crossover homologous recombination, resulting in the replacement of the native valC gene with the resistance cassette.

  • Verification:

    • Confirm the gene knockout by PCR analysis of genomic DNA from the mutant strain.

Heterologous Expression and Purification of Aminotransferases

To characterize the activity of candidate aminotransferases, they are typically overexpressed in a host like E. coli and purified.

Protocol: Expression and Purification

  • Cloning:

    • Amplify the aminotransferase gene (e.g., btrR, wecE) from the source organism's genomic DNA.

    • Clone the gene into an expression vector (e.g., pET-28a) containing an N-terminal His6-tag.

  • Expression:

    • Transform the expression plasmid into E. coli BL21(DE3).

    • Grow the culture at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression with IPTG (e.g., 0.1 mM) and continue cultivation at a lower temperature (e.g., 16°C) overnight.

  • Purification:

    • Harvest cells by centrifugation and resuspend in lysis buffer.

    • Lyse the cells by sonication and clarify the lysate by centrifugation.

    • Apply the supernatant to a Ni-NTA affinity chromatography column.

    • Wash the column with wash buffer containing a low concentration of imidazole.

    • Elute the His-tagged protein with elution buffer containing a high concentration of imidazole.

    • Verify protein purity by SDS-PAGE.

In Vitro Enzyme Assay for Aminotransferase Activity

This assay quantifies the conversion of valienone to this compound by the purified enzyme.

Protocol: Aminotransferase Assay

  • Reaction Mixture:

    • Prepare a reaction mixture containing:

      • Purified aminotransferase (e.g., 1 mg/mL)

      • Valienone (amino acceptor, e.g., 10 mM)

      • An amino donor (e.g., L-glutamate, 40 mM)

      • Pyridoxal 5'-phosphate (PLP) cofactor (e.g., 10 µM)

      • Potassium phosphate buffer (e.g., 20 mM, pH 7.5)

  • Incubation:

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 2 hours).

  • Quenching:

    • Stop the reaction by adding an equal volume of methanol.

  • Analysis:

    • Analyze the formation of this compound using HPLC with pre-column derivatization.

HPLC Analysis of this compound

This compound lacks a strong chromophore, necessitating derivatization for sensitive UV detection by HPLC.

Protocol: OPA Pre-column Derivatization and HPLC

  • Derivatization:

    • Mix the reaction sample with an o-phthaldialdehyde (OPA) reagent. .

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of methanol and sodium acetate buffer.

    • Detection: UV detector at a wavelength of 338 nm.

  • Quantification:

    • Quantify the product by comparing the peak area to a standard curve of authentic this compound.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for key experimental procedures.

Gene_Knockout_Workflow cluster_workflow Gene Knockout Workflow (PCR-Targeted) A 1. Amplify Resistance Cassette with Homology Arms C 3. Electroporate Cassette into E. coli (with Cosmid) A->C B 2. Prepare λ Red-Expressing Competent E. coli B->C D 4. Select for Recombinant Cosmid C->D E 5. Conjugate into Streptomyces hygroscopicus D->E F 6. Select for Double Crossover Mutants E->F G 7. Verify Knockout by PCR F->G

Caption: Workflow for Gene Knockout in Streptomyces.

Enzyme_Analysis_Workflow cluster_workflow Aminotransferase Characterization Workflow A 1. Clone Gene into Expression Vector B 2. Overexpress Protein in E. coli A->B C 3. Purify Protein via Ni-NTA Affinity Chromatography B->C D 4. Perform In Vitro Enzyme Assay with Valienone C->D E 5. Quench Reaction & Derivatize with OPA D->E F 6. Analyze Product by HPLC E->F

Caption: Workflow for Enzyme Expression and Activity Analysis.

Conclusion and Future Outlook

The biosynthesis of this compound in microorganisms has transitioned from a dependency on the degradation of natural products to a streamlined process guided by synthetic biology. The establishment of engineered shunt pathways in Streptomyces hygroscopicus represents a significant advancement, offering a more direct and potentially more sustainable route to this valuable pharmaceutical building block.[1][7] Future research will likely focus on optimizing these pathways to improve product titers. Key areas for development include:

  • Enzyme Engineering: Further evolution of aminotransferases to enhance their catalytic efficiency and specificity for valienone.[11]

  • Metabolic Flux Optimization: Fine-tuning the expression of genes within the validamycin cluster to maximize the production of the valienone precursor.

  • Host Engineering: Developing more robust host strains of S. hygroscopicus or other microorganisms that are better suited for industrial-scale fermentation.

These ongoing efforts will continue to refine the microbial production of this compound, making it more accessible for the development of novel therapeutics.

References

A Comprehensive Technical Guide to the Biological Activity and Function of Valienamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valienamine, a C-7 aminocyclitol, is a potent inhibitor of α-glucosidase enzymes.[1] First isolated from the microbial degradation of validamycin, this compound serves as a crucial pharmacophore in several clinically important drugs, including the antidiabetic agent acarbose and the antifungal validamycin.[1][2] Its structural similarity to α-D-glucose allows it to competitively inhibit α-glucosidases, enzymes responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. This inhibitory action forms the basis of its therapeutic applications in managing type 2 diabetes by delaying carbohydrate digestion and reducing postprandial hyperglycemia. This guide provides an in-depth overview of the biological activity, mechanism of action, and production of this compound, tailored for professionals in research and drug development.

Biological Activity and Mechanism of Action

This compound's primary biological function is the competitive and reversible inhibition of α-glucosidase enzymes located in the brush border of the small intestine, such as sucrase, maltase, and isomaltase.[3][4][5] By binding to the active site of these enzymes, this compound prevents the hydrolysis of dietary carbohydrates, thereby delaying the absorption of glucose into the bloodstream.

Quantitative Inhibition Data

The inhibitory potency of this compound against various α-glucosidases has been quantified through the determination of its half-maximal inhibitory concentration (IC50) and inhibition constant (Ki). A summary of these values is presented in the table below.

Enzyme SourceEnzyme TypeInhibition TypeIC50KiReference(s)
Porcine Small IntestineSucraseCompetitive, Reversible1.17 x 10⁻³ M-[5]
Honeybee (Apis cerana)α-GlucosidaseCompetitive, Reversible5.22 x 10⁻⁵ M3.54 x 10⁻⁴ M[3][6]

Note: Data on Ki values for mammalian α-glucosidases are limited in the reviewed literature.

Signaling Pathway Involvement

While this compound's direct mechanism of action is the inhibition of α-glucosidases, the downstream consequences of this action can influence cellular signaling pathways involved in glucose homeostasis. α-Glucosidase inhibitors, as a class of drugs, have been shown to indirectly impact pathways such as the AMP-activated protein kinase (AMPK) pathway. By reducing the rate of glucose absorption, these inhibitors can lead to a lower cellular energy state, which in turn can activate AMPK.[6][7][8] Activated AMPK can then phosphorylate various downstream targets to promote glucose uptake and utilization, and inhibit gluconeogenesis.

The PI3K/Akt signaling pathway is another critical regulator of glucose metabolism. While direct modulation of the PI3K/Akt pathway by this compound has not been extensively documented, the overall effect of α-glucosidase inhibitors on glucose homeostasis suggests a potential for indirect influence on this pathway.[9]

Below is a diagram illustrating the proposed indirect influence of this compound on the AMPK signaling pathway.

G cluster_inhibition Small Intestine cluster_cellular Peripheral Tissues (e.g., Muscle, Adipose) This compound This compound Alpha-Glucosidase Alpha-Glucosidase This compound->Alpha-Glucosidase inhibits Carbohydrate_Digestion Carbohydrate Digestion Alpha-Glucosidase->Carbohydrate_Digestion catalyzes Glucose_Absorption Glucose Absorption Carbohydrate_Digestion->Glucose_Absorption leads to Reduced_Glucose_Uptake Reduced Postprandial Glucose Spike Glucose_Absorption->Reduced_Glucose_Uptake Cellular_Energy_State Lower Cellular Energy State (Higher AMP/ATP ratio) Reduced_Glucose_Uptake->Cellular_Energy_State AMPK AMPK Cellular_Energy_State->AMPK activates Downstream_Targets Downstream Targets AMPK->Downstream_Targets phosphorylates Glucose_Homeostasis Improved Glucose Homeostasis Downstream_Targets->Glucose_Homeostasis

Proposed indirect effect of this compound on AMPK signaling.

Experimental Protocols

α-Glucosidase Inhibition Assay

A common method to determine the α-glucosidase inhibitory activity of a compound involves a colorimetric assay using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • This compound (or test compound)

  • Phosphate buffer (pH 6.8)

  • Sodium carbonate (Na₂CO₃)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a solution of α-glucosidase in phosphate buffer.

  • Prepare various concentrations of this compound in phosphate buffer.

  • In a 96-well plate, add a defined volume of the α-glucosidase solution and the this compound solution to each well.

  • Pre-incubate the mixture at 37°C for a specified time (e.g., 10 minutes).

  • Initiate the reaction by adding a solution of pNPG to each well.

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 20 minutes).

  • Stop the reaction by adding a solution of sodium carbonate.

  • Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.

  • A control reaction without the inhibitor is run in parallel.

  • The percentage of inhibition is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

The following diagram illustrates the workflow of a typical α-glucosidase inhibition assay.

G Start Start Prepare_Reagents Prepare Enzyme, Substrate (pNPG), and Inhibitor (this compound) Solutions Start->Prepare_Reagents Mix_Enzyme_Inhibitor Mix Enzyme and this compound in 96-well plate Prepare_Reagents->Mix_Enzyme_Inhibitor Pre_incubation Pre-incubate at 37°C Mix_Enzyme_Inhibitor->Pre_incubation Add_Substrate Add pNPG to initiate reaction Pre_incubation->Add_Substrate Incubation Incubate at 37°C Add_Substrate->Incubation Stop_Reaction Add Sodium Carbonate to stop reaction Incubation->Stop_Reaction Measure_Absorbance Measure Absorbance at 405 nm Stop_Reaction->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition and IC50 Value Measure_Absorbance->Calculate_Inhibition End End Calculate_Inhibition->End

Workflow for α-glucosidase inhibition assay.
Microbial Production and Purification of this compound

This compound can be produced through the microbial degradation of validamycin A by bacteria such as Stenotrophomonas maltophilia.

Fermentation Protocol:

  • Inoculum Preparation: Cultivate a seed culture of Stenotrophomonas maltophilia in a suitable nutrient broth.

  • Fermentation Medium: Prepare a fermentation medium containing validamycin A as the substrate, along with nitrogen sources (e.g., (NH₄)₂SO₄), salts (e.g., KCl, Na₂HPO₄, NaH₂PO₄), and trace elements (e.g., MgSO₄).

  • Fermentation Conditions: Inoculate the fermentation medium with the seed culture. Maintain the fermentation at a controlled temperature (e.g., 30°C) and pH (e.g., 6.0-8.0) with aeration and agitation for a specified duration (e.g., 7 days).

  • Monitoring: Monitor the degradation of validamycin A and the production of this compound using analytical techniques such as HPLC.

Purification Protocol:

  • Cell Removal: Separate the bacterial cells from the fermentation broth by centrifugation or microfiltration.

  • Ion-Exchange Chromatography: Apply the cell-free broth to a cation exchange chromatography column. This compound, being a basic compound, will bind to the resin.

  • Washing: Wash the column with a suitable buffer to remove unbound impurities.

  • Elution: Elute the bound this compound from the column using a buffer with a high salt concentration or a pH gradient.

  • Desalting and Concentration: Desalt the eluted fractions and concentrate them to obtain purified this compound.

  • Crystallization: Further purify this compound by crystallization if required.

The workflow for the microbial production and purification of this compound is depicted below.

G cluster_fermentation Fermentation cluster_purification Purification Inoculum Inoculum Preparation (S. maltophilia) Fermentation Fermentation with Validamycin A Inoculum->Fermentation Harvest Harvest Broth Fermentation->Harvest Cell_Removal Cell Removal (Centrifugation/Filtration) Harvest->Cell_Removal Ion_Exchange Cation Exchange Chromatography Cell_Removal->Ion_Exchange Elution Elution of This compound Ion_Exchange->Elution Desalting Desalting and Concentration Elution->Desalting Purified_this compound Purified this compound Desalting->Purified_this compound

Microbial production and purification workflow of this compound.

Structure-Activity Relationship of this compound Derivatives

The core structure of this compound is essential for its inhibitory activity. Modifications to its structure can significantly impact its potency and selectivity. Structure-activity relationship (SAR) studies have revealed several key insights:

  • N-Alkylation: N-alkylation of this compound can influence its inhibitory activity. The nature of the alkyl substituent plays a role in the binding affinity to the enzyme's active site.

  • Glycosylation: The synthesis of this compound-containing pseudo-disaccharides has been explored to mimic natural substrates and enhance inhibitory potency. The linkage position and the nature of the attached sugar moiety are critical for activity.[10]

  • Analogs: The study of related aminocyclitols, such as validamine and valiolamine, provides further understanding of the structural requirements for α-glucosidase inhibition.[11]

Conclusion

This compound remains a molecule of significant interest in the field of drug development due to its potent α-glucosidase inhibitory activity. Its role as a key structural component in established therapeutic agents underscores its importance. A thorough understanding of its mechanism of action, inhibitory kinetics, and methods of production is crucial for the rational design of novel and more effective α-glucosidase inhibitors for the management of type 2 diabetes and other related metabolic disorders. Further research into its downstream signaling effects and the exploration of its derivatives will continue to open new avenues for therapeutic intervention.

References

Valienamine: A Comprehensive Technical Review of a Potent Glycosidase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valienamine, a C-7 aminocyclitol, stands as a significant molecule in the landscape of carbohydrate-mimicking natural products.[1] Its potent inhibitory activity against α-glucosidases has positioned it as a crucial pharmacophore and a valuable chiral building block in the synthesis of various therapeutic agents. This technical guide provides a comprehensive review of the current state of this compound research, encompassing its synthesis, biological activity, and therapeutic potential. Detailed experimental methodologies, quantitative data summaries, and visual representations of key pathways are presented to serve as an in-depth resource for researchers in the field.

Chemical and Physical Properties

This compound, with the chemical formula C₇H₁₃NO₄, is structurally characterized by a cyclohexene ring bearing an amino group and multiple hydroxyl groups. This unique arrangement confers its ability to mimic the transition state of glycosidic bond cleavage by α-glucosidases, leading to competitive inhibition.

PropertyValueReference
IUPAC Name(1S,2S,4R,6S)-6-Amino-4-(hydroxymethyl)cyclohex-4-ene-1,2,3-triol
Molecular FormulaC₇H₁₃NO₄
Molecular Weight175.18 g/mol
CAS Number38231-86-6

Synthesis of this compound

The synthesis of this compound has been approached through both chemical and enzymatic routes, each with distinct advantages and challenges.

Chemical Synthesis

Chemical synthesis offers the advantage of structural modification and the production of derivatives. One notable approach utilizes (-)-quinic acid as a chiral starting material. While specific step-by-step protocols are often proprietary or vary between research groups, a general workflow can be outlined. A synthesis reported by Shing et al. involved a 20-step process to yield pentaacetylthis compound with an overall yield of 11%.[1] Another efficient route starting from D-glucose has also been developed.[2]

Conceptual Workflow for Chemical Synthesis from (-)-Quinic Acid:

Quinic_Acid (-)-Quinic Acid Protection Protection of Hydroxyl Groups Quinic_Acid->Protection Lactone_Formation Lactone Formation Protection->Lactone_Formation Reduction Reduction Lactone_Formation->Reduction Mesylation Mesylation Reduction->Mesylation Azide_Introduction Azide Introduction (SN2) Mesylation->Azide_Introduction Elimination Elimination Azide_Introduction->Elimination Deprotection_Reduction Deprotection & Azide Reduction Elimination->Deprotection_Reduction This compound This compound Deprotection_Reduction->this compound

Caption: Generalized workflow for the chemical synthesis of this compound from (-)-quinic acid.

Enzymatic and Fermentative Production

The primary industrial source of this compound is through the microbial degradation of validamycin A, an antifungal agent produced by Streptomyces hygroscopicus.[3][4][5][6] This biotransformation can be achieved using various microorganisms. More recently, metabolic engineering has enabled the direct production of this compound through a "shunt pathway" in engineered Streptomyces hygroscopicus, bypassing the need for a second fermentation step.

Experimental Protocol: Enzymatic Production and Purification of this compound

This protocol outlines a general procedure for the production of this compound from a precursor such as 1,1′-bis-valienamine, which can be obtained from engineered Streptomyces hygroscopicus strains.

1. Fermentation of Engineered Streptomyces hygroscopicus

  • Strain: Streptomyces hygroscopicus mutant strain (e.g., XH-2).[7]

  • Medium: Yeast extract-malt extract-glucose (YMG) medium.[7]

  • Culture Conditions: Inoculate the medium with a fresh culture of the S. hygroscopicus mutant and incubate at 37°C for 7 days with shaking.[7]

2. Isolation of Precursor from Fermentation Broth

  • Chromatography: Isolate the this compound precursor (e.g., 1,1′-bis-valienamine) from the fermentation broth using a two-column chromatography system.[7]

    • Column 1: Dowex 50Wx8 (H⁺ form).[7]

    • Column 2: Dowex 1x8 (OH⁻ form).[7]

3. Chemical Cleavage of the Precursor to this compound

  • Reaction: To a solution of the isolated precursor (e.g., 13 mg, 0.039 mmol of 1,1′-bis-valienamine) in a 4:1 mixture of DMF/H₂O (0.4 mL), add N-bromosuccinimide (NBS) (10.4 mg, 0.0585 mmol).[7]

  • Incubation: Stir the reaction mixture for 12 hours at room temperature.[7]

4. Purification of this compound

  • Extraction: Dilute the reaction mixture with H₂O (5 mL) and CH₂Cl₂ (5 mL). Collect the aqueous layer and lyophilize.[7]

  • Ion-Exchange Chromatography: Redissolve the crude residue in H₂O (1 mL) and apply to a Dowex 50Wx2 (H⁺ form) column.[7]

  • Elution: Wash the column with H₂O (75 mL) and then elute this compound with 0.5 M NH₄OH solution (75 mL).[7]

  • Final Step: Lyophilize the eluate to obtain pure this compound.[7]

Engineered Biosynthesis of this compound (Shunt Pathway):

Validamycin_Pathway Validamycin A Biosynthetic Pathway Valienone Valienone (intermediate) Validamycin_Pathway->Valienone ValC ValC (kinase) Valienone->ValC Native Pathway Aminotransferase Engineered Aminotransferase (e.g., VarB) Valienone->Aminotransferase Shunt Pathway Downstream Downstream Validamycin Synthesis ValC->Downstream This compound This compound Aminotransferase->this compound cluster_Gut Small Intestine cluster_Blood Bloodstream cluster_Cell Muscle/Adipose Cell This compound This compound Alpha_Glucosidase α-Glucosidase This compound->Alpha_Glucosidase Inhibition Glucose_Absorption Glucose Absorption Alpha_Glucosidase->Glucose_Absorption Facilitates Carbohydrates Complex Carbohydrates Carbohydrates->Alpha_Glucosidase Digestion Blood_Glucose Reduced Postprandial Blood Glucose Insulin_Receptor Insulin Receptor Blood_Glucose->Insulin_Receptor Reduced Insulin Spike PI3K_Akt_Pathway PI3K/Akt Pathway Insulin_Receptor->PI3K_Akt_Pathway Activates GLUT4_Translocation GLUT4 Translocation PI3K_Akt_Pathway->GLUT4_Translocation Promotes GLUT4_Vesicles GLUT4 Vesicles GLUT4_Vesicles->GLUT4_Translocation Glucose_Uptake Glucose Uptake GLUT4_Translocation->Glucose_Uptake

References

Valienamine: A Technical Guide to a Potent α-Glucosidase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valienamine, a C-7 aminocyclitol, is a pivotal molecule in the study of carbohydrate-metabolizing enzymes.[1][2] It serves as a core structural component of several clinically significant α-glucosidase inhibitors, including the antidiabetic drug acarbose and the agricultural antibiotic validamycin A.[3][4] Its potent inhibitory activity against α-glucosidases makes it a subject of intense research for the development of therapeutic agents for type 2 diabetes and other metabolic disorders. This guide provides a comprehensive overview of this compound's chemical properties, synthesis and isolation protocols, and its mechanism of action.

Chemical and Physical Properties

This compound is a white to slightly yellow, hygroscopic solid.[5] It is slightly soluble in water. The key chemical and physical properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 38231-86-6[3][4][6]
Molecular Formula C₇H₁₃NO₄[5][6]
Molecular Weight 175.18 g/mol [5][6]
Appearance Slightly Yellow to Dark Brown Solid[5][6]
Solubility Water (Slightly)[5][6]
Boiling Point (Predicted) 377.3 ± 42.0 °C[5][6]
Density (Predicted) 1.525 ± 0.06 g/cm³[5][6]
Flash Point (Predicted) 182.0 ± 27.9 °C[5]
pKa (Predicted) 13.47 ± 0.70[5][6]
Stability Hygroscopic[3][5][6]

Biological Activity and Mechanism of Action

This compound exerts its biological effect by acting as a potent competitive inhibitor of α-glucosidases.[2][3] These enzymes are located in the brush border of the small intestine and are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides like glucose.

By mimicking the structure of the natural carbohydrate substrates, this compound binds to the active site of α-glucosidases, preventing the hydrolysis of dietary carbohydrates. This action delays glucose absorption into the bloodstream, thereby reducing postprandial hyperglycemia. The this compound moiety within the drug acarbose has been shown to interact with key amino acid residues in the active site of human α-glucosidase, including D327, R526, and H600, through hydrogen bonding.

Signaling Pathway of α-Glucosidase Inhibition

G Mechanism of α-Glucosidase Inhibition by this compound Diet Dietary Complex Carbohydrates (Starch, Sucrose) SI Small Intestine Lumen Diet->SI Digestion alphaG α-Glucosidase (Brush Border Enzyme) SI->alphaG Glucose Glucose (Monosaccharide) alphaG->Glucose Hydrolysis Inhibition Competitive Inhibition alphaG->Inhibition Binds to Active Site Absorption Intestinal Absorption Glucose->Absorption Bloodstream Bloodstream Absorption->Bloodstream Hyperglycemia Postprandial Hyperglycemia Bloodstream->Hyperglycemia Increased Glucose Levels This compound This compound This compound->Inhibition Inhibition->Glucose Blocks Formation

Caption: this compound competitively inhibits α-glucosidase, slowing carbohydrate digestion.

Quantitative Inhibitory Activity

This compound has been demonstrated to be a potent inhibitor of α-glucosidase. The following table summarizes its inhibitory activity against honeybee α-glucosidase.

ParameterValueConditionsReference
IC₅₀ 5.22 x 10⁻⁵ M (52.2 µM)pH 6.5, 45 °C
Kᵢ 3.54 x 10⁻⁴ M (354 µM)pH 6.5, 45 °C

Experimental Protocols

Isolation of this compound by Chemical Cleavage of Validoxylamine A

This protocol describes a common method for obtaining this compound from a precursor molecule.

Materials:

  • Validoxylamine A

  • N-bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Water (H₂O)

  • Dichloromethane (CH₂Cl₂)

  • Dowex 50Wx2 (H⁺ form) ion-exchange resin

  • 0.5 M Ammonium Hydroxide (NH₄OH) solution

Procedure:

  • Dissolve Validoxylamine A (e.g., 20 mg, 0.060 mmol) in a 4:1 mixture of DMF/H₂O (e.g., 0.5 mL).

  • Add N-bromosuccinimide (NBS) (e.g., 15.9 mg, 0.0895 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 8 hours.

  • Dilute the reaction mixture with H₂O (e.g., 5 mL) and extract with CH₂Cl₂ (e.g., 5 mL).

  • Collect the aqueous layer and lyophilize to dryness.

  • Dissolve the residue in H₂O (e.g., 1 mL) and load it onto a Dowex 50Wx2 (H⁺ form) column.

  • Wash the column with H₂O (e.g., 100 mL) to remove unreacted materials and byproducts.

  • Elute this compound from the column using a 0.5 M NH₄OH solution (e.g., 100 mL).

  • Lyophilize the eluate to obtain purified this compound.

In Vitro α-Glucosidase Inhibitory Assay

This protocol outlines a standard method for assessing the inhibitory activity of this compound.

Materials:

  • Yeast α-glucosidase (e.g., from Saccharomyces cerevisiae)

  • p-Nitrophenyl-α-D-glucopyranoside (PNPG) as the substrate

  • This compound (or other test inhibitor)

  • Phosphate buffer (e.g., 50 mM, pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare solutions of α-glucosidase (e.g., 1 U/mL), PNPG (e.g., 1 mM), and various concentrations of this compound in phosphate buffer.

  • In a 96-well plate, add 50 µL of phosphate buffer, 10 µL of the α-glucosidase solution, and 20 µL of the this compound solution (or buffer for control).

  • Pre-incubate the mixture for 5 minutes at 37°C.

  • Initiate the reaction by adding 20 µL of the PNPG substrate solution to each well.

  • Incubate the plate for a further 30 minutes at 37°C.

  • Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃ solution.

  • Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Experimental Workflow Diagram

G Workflow for this compound Isolation and Activity Assay cluster_0 Isolation from Validoxylamine A cluster_1 α-Glucosidase Inhibition Assay A1 Dissolve Validoxylamine A in DMF/H₂O A2 Add NBS, React 8h A1->A2 A3 Aqueous Extraction A2->A3 A4 Lyophilize A3->A4 A5 Ion-Exchange Chromatography (Dowex 50Wx2) A4->A5 A6 Elute with NH₄OH A5->A6 A7 Lyophilize to obtain Pure this compound A6->A7 B1 Prepare Enzyme, Substrate (PNPG), and this compound Solutions A7->B1 Use in Assay B2 Pre-incubate Enzyme + this compound (5 min, 37°C) B1->B2 B3 Add Substrate (PNPG), Incubate (30 min, 37°C) B2->B3 B4 Stop Reaction (Na₂CO₃) B3->B4 B5 Measure Absorbance at 405 nm B4->B5 B6 Calculate % Inhibition and IC₅₀ Value B5->B6

Caption: Workflow for this compound isolation and subsequent bioactivity testing.

Biosynthesis of this compound

This compound is naturally produced as an intermediate in the microbial degradation of validamycins.[2] More recently, metabolic engineering has enabled alternative routes for its production. One such strategy involves creating a shunt pathway in Streptomyces hygroscopicus, the producer of validamycin A. This engineered pathway circumvents the complex multi-step process of validamycin synthesis and degradation.

Engineered Biosynthetic Pathway

G Engineered Biosynthesis of this compound S7P Sedoheptulose 7-phosphate ValA ValA (2-epi-5-epi-valiolone synthase) S7P->ValA Valienone Valienone (Ketone Precursor) ValA->Valienone VarB VarB (Engineered Aminotransferase) Valienone->VarB Non-natural Transamination Validamycin_Pathway Native Validamycin A Biosynthesis Pathway Valienone->Validamycin_Pathway This compound This compound VarB->this compound

Caption: A shunt pathway in S. hygroscopicus for direct this compound synthesis.

Conclusion

This compound remains a molecule of significant interest to the scientific community. Its well-characterized role as an α-glucosidase inhibitor, coupled with its utility as a synthetic building block, ensures its continued relevance in drug discovery and biotechnology. The detailed protocols and data presented in this guide offer a solid foundation for researchers and professionals working with this important aminocyclitol.

References

Methodological & Application

Application Note: Methods for Extraction and Purification of Valienamine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Valienamine is a C7N aminocyclitol, an unsaturated amino sugar that serves as a potent inhibitor of α-glucosidase. It is a crucial intermediate in the synthesis of voglibose, an antidiabetic drug, and is a key structural component of the antibiotic validamycin A and the antidiabetic agent acarbose.[1] Due to its significant biomedical applications, efficient methods for its extraction and purification are of high interest. Commercially, this compound is primarily sourced from the degradation of natural products like validamycin A and acarbose, though methods involving genetically engineered microorganisms are emerging as promising alternatives.[1] This document outlines detailed protocols for the extraction, purification, and quantitative analysis of this compound from various sources.

Production and Extraction Strategies

This compound can be obtained through chemical degradation, microbial transformation of precursor compounds, or de novo biosynthesis in engineered microbes.

Chemical Degradation of Precursors

Chemical methods often involve the hydrolysis or cleavage of larger molecules that contain the this compound moiety.

  • From Validoxylamine A: The most established chemical method involves the cleavage of validoxylamine A (the aglycon of validamycin A) using N-Bromosuccinimide (NBS).[2] While robust, this reaction can be non-specific, yielding a mixture of this compound, validamine, and other byproducts, which complicates the purification process.[2] However, when 1,1′-bis-valienamine (derived from a genetically engineered strain) is used as the starting material, NBS cleavage exclusively yields this compound, greatly simplifying purification.[3]

  • From Acarbose: Acarbose can be selectively hydrolyzed to yield this compound. Methods include using trifluoroacetic acid (TFA) under high temperature and pressure or employing heterogeneous solid acid catalysts.[4][5][6]

Microbial and Enzymatic Production

Microbial transformation offers a milder alternative to harsh chemical methods.

  • From Validamycin A: Various microorganisms, including Flavobacterium saccharophilum and Pseudomonas denitrificans, are known to hydrolyze validamycin A to produce this compound.[6][7]

  • From Acarbose: The microorganism Stenotrophomonas maltrophilia has been identified for its ability to degrade acarbose, producing this compound with a reported yield of over 60%.[8]

  • De Novo Biosynthesis: Genetic engineering has enabled the creation of microbial strains capable of producing this compound directly. For instance, an engineered Streptomyces hygroscopicus 5008 strain, expressing a modified aminotransferase, can synthesize this compound from valienone.[9][1]

Table 1: Comparison of this compound Production Methods
Starting MaterialMethodKey Reagents / MicroorganismYield / TiterReference(s)
AcarboseMicrobial DegradationStenotrophomonas maltrophilia>60%[8]
Acarbose (10 g)Chemical Hydrolysis10% Trifluoroacetic Acid (TFA), 121°C, 30-60 min2.1 g (21% w/w)[5]
Validoxylamine AChemical CleavageN-Bromosuccinimide (NBS)Mixture of this compound and validamine[2]
1,1′-bis-valienamineChemical CleavageN-Bromosuccinimide (NBS)Solely this compound[3]
ValienoneDe Novo BiosynthesisEngineered S. hygroscopicus 50080.52 mg/L[1]

Experimental Protocols

Protocol 1: Chemical Hydrolysis of Acarbose using TFA

This protocol describes the extraction of this compound from acarbose via acid hydrolysis.[5]

Materials:

  • Acarbose

  • 10% (v/v) Trifluoroacetic Acid (TFA) solution

  • Autoclave or high-pressure reactor

  • Rotary evaporator

  • Cation-exchange resin (e.g., Dowex 50W series)

  • 0.5 M Ammonium Hydroxide (NH₄OH)

Procedure:

  • Dissolve 10 g of pure acarbose into a 10% TFA solution to a final substrate concentration of 5%.

  • Transfer the solution to a pressure-rated vessel and heat in an autoclave to 121°C.

  • Maintain the reaction for 30 minutes to 1 hour.

  • After cooling, remove the TFA and water from the reaction mixture using a rotary evaporator.

  • The resulting residue contains crude this compound, which is then purified using ion-exchange chromatography (see Protocol 3.1).

Protocol 2: NBS Cleavage of Validoxylamine A

This protocol details the chemical cleavage of validoxylamine A to produce a mixture of this compound and validamine.[2]

Materials:

  • Validoxylamine A

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF) / Water (4:1 v/v)

  • Dichloromethane (CH₂Cl₂)

  • Cation-exchange resin (e.g., Dowex 50Wx2, H⁺ form)

  • 0.5 M Ammonium Hydroxide (NH₄OH)

Procedure:

  • Dissolve 20 mg (0.060 mmol) of validoxylamine A in 0.5 mL of a DMF/H₂O (4:1) solution.

  • Add 15.9 mg (0.0895 mmol) of NBS to the solution.

  • Stir the reaction mixture for 8 hours at room temperature.

  • Dilute the mixture with 5 mL of water and wash with 5 mL of CH₂Cl₂.

  • Collect the aqueous layer and lyophilize to dryness.

  • Dissolve the residue in 1 mL of water for purification via ion-exchange chromatography (see Protocol 3.1).

Purification Protocols

Due to its basic amine group, this compound is positively charged at neutral to acidic pH, making cation-exchange chromatography the primary method for its purification.[10][11]

Protocol 3: Purification by Cation-Exchange Chromatography

This is a general protocol for purifying this compound from crude extracts or fermentation broths.[2][12]

Materials:

  • Crude this compound extract (from Protocol 2.1 or 2.2) or clarified fermentation broth.

  • Cation-exchange resin (e.g., D113 resin, NH₄⁺ form; or Dowex 50W, H⁺ form).

  • Chromatography column.

  • Wash buffer (deionized water).

  • Elution buffer (0.5 N Aqueous Ammonia).

Procedure:

  • Sample Preparation: If using fermentation broth, centrifuge at 5000 x g for 15 minutes to remove cells and particulate matter.[12]

  • Column Packing and Equilibration: Pack the chromatography column with the selected cation-exchange resin. If using an H⁺ form resin, equilibrate the column by washing with several column volumes of deionized water.

  • Sample Loading: Load the clarified supernatant or the dissolved crude extract onto the column. This compound and other basic compounds will bind to the resin.

  • Washing: Wash the column with several column volumes of deionized water to remove unbound neutral and acidic impurities.

  • Elution: Elute the bound aminocyclitols, including this compound, by passing 0.5 N aqueous ammonia through the column. Collect the eluate.

  • Concentration: Concentrate the collected fractions under vacuum (e.g., using a rotary evaporator at 65°C) to remove the ammonia and water, yielding the purified this compound product.[12]

Quantitative Analysis

Accurate quantification is essential for determining yield and purity. High-Performance Liquid Chromatography (HPLC) is the preferred method, typically requiring pre-column derivatization.

Protocol 4: RP-HPLC with p-Nitrofluorobenzene (PNFB) Derivatization

This method is suitable for the quantitative analysis of this compound in microbial degradation processes.[13]

Materials:

  • Purified this compound sample.

  • p-Nitrofluorobenzene (PNFB).

  • Acetonitrile, Methanol (HPLC grade).

  • RP-HPLC system with UV detector.

  • C18 column.

Procedure:

  • Isolation: Isolate this compound from the sample broth using a preliminary ion-exchange step as described in Protocol 3.1.[13]

  • Derivatization: Mix the isolated this compound sample with PNFB. Optimize derivatization by reacting for 30 minutes at 100°C.[13]

  • HPLC Analysis:

    • Column: C18 reversed-phase column.

    • Mobile Phase A: Acetonitrile-water (12:88 v/v).[13]

    • Mobile Phase B: Methanol.[13]

    • Gradient: 100% A for 15 minutes, followed by 100% B for 10 minutes.[13]

    • Flow Rate: 1.0 mL/min.[13]

    • Column Temperature: 40°C.[13]

    • Detection: UV at 398 nm.[13]

    • Injection Volume: 20 µL.[13]

  • Quantification: Construct a calibration curve using this compound standards of known concentrations (linearity range 0.5-150.0 µg/mL) to determine the concentration in the sample.[13]

Table 2: Summary of Quantitative Analysis Methods for this compound
MethodDerivatization AgentLinearity RangeKey ParametersReference(s)
RP-HPLCp-Nitrofluorobenzene (PNFB)0.5 - 150.0 µg/mLDetection: UV at 398 nm; Mean Recovery: 94.2%[13]
TLC-DensitometryNinhydrin0.4 - 2.8 µgDetection: 420 nm; R_f value: 0.45[12]
RP-HPLCo-Phthalaldehyde (OPA)0.02 - 20 µg/mLDetection: Fluorescence (Ex: 340 nm, Em: 445 nm)[14]

Visualized Workflows and Logic

G Overall Workflow for this compound Production & Purification cluster_source Starting Materials cluster_production Production / Extraction cluster_purification Purification & Analysis Acarbose Acarbose ChemHydrolysis Chemical Hydrolysis (e.g., TFA) Acarbose->ChemHydrolysis MicrobialDeg Microbial Degradation (e.g., S. maltrophilia) Acarbose->MicrobialDeg Validamycin Validamycin A / Validoxylamine A Validamycin->MicrobialDeg ChemCleavage Chemical Cleavage (e.g., NBS) Validamycin->ChemCleavage Valienone Valienone DeNovo De Novo Biosynthesis (Engineered Microbe) Valienone->DeNovo Crude Crude this compound in Solution / Broth ChemHydrolysis->Crude MicrobialDeg->Crude ChemCleavage->Crude DeNovo->Crude PreTreat Pre-treatment (Centrifugation/ Filtration) Crude->PreTreat IEC Cation-Exchange Chromatography PreTreat->IEC Analysis Quantitative Analysis (HPLC / TLC) IEC->Analysis Pure Pure this compound Analysis->Pure

Caption: High-level workflow from starting materials to pure this compound.

G Logical Flow of Cation-Exchange Chromatography cluster_column Chromatography Column cluster_steps Process Steps cluster_molecules Molecules in Solution cluster_output Column Output Resin Cation-Exchange Resin (Negatively Charged Matrix, e.g., R-SO₃⁻) Wash 2. Washing (Low Salt Buffer) Resin->Wash Product Collected Fraction (Pure this compound) Resin->Product Val-NH₃⁺ is released Load 1. Loading (Crude Sample in Low Salt Buffer) Load->Resin Val-NH₃⁺ binds, Impurity does not Waste Waste (Unbound Impurities) Wash->Waste Impurity flows through Elute 3. Elution (High pH / High Salt Buffer, e.g., NH₄OH) Elute->Resin NH₄⁺ displaces bound Val-NH₃⁺ This compound This compound (Val-NH₃⁺) This compound->Load Impurity Neutral/Acidic Impurity Impurity->Load Eluent Eluent Cation (NH₄⁺) Eluent->Elute

Caption: Binding and elution principle of this compound purification.

References

Application Notes: The Use of Valienamine in Metabolic Engineering Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Valienamine is a C7N aminocyclitol that serves as a crucial pharmacophore and structural component in several potent α-glucosidase inhibitors.[1][2] These inhibitors include the antidiabetic drug acarbose and the agricultural antifungal agent validamycin A.[2][3][4] Furthermore, this compound is a valuable precursor for the synthesis of other therapeutic agents like voglibose, a stronger α-glucosidase inhibitor.[1][5] Traditionally, obtaining this compound is a complex and inefficient process, relying on the microbial production of validamycin A followed by its degradation in a separate fermentation process.[3][6] Metabolic engineering offers a promising alternative by creating simplified, single-organism pathways for the direct and efficient biosynthesis of this compound.[1][7] These notes provide an overview of the strategies, quantitative outcomes, and protocols for the metabolic engineering of this compound production.

Metabolic Engineering Strategies for this compound Biosynthesis

The primary goal of metabolically engineering this compound production is to bypass the complex two-step fermentation process and establish a direct biosynthetic route in a single, optimized microbial host.

1. The Traditional Two-Step Microbial Process

The conventional method for producing this compound involves two distinct fermentation stages with different microorganisms.[6] First, Streptomyces hygroscopicus 5008 is cultivated to produce validamycin A.[3][6] In the second stage, the produced validamycin A is degraded by another microorganism, such as Stenotrophomonas maltophilia, Pseudomonas denitrificans, or Flavobacterium saccharophilum, to yield this compound.[6][8][9] This process is cumbersome, involving at least 13 enzymatic reactions across two different species.[3][6]

G cluster_0 Step 1: Fermentation cluster_1 Step 2: Degradation S_hygroscopicus Streptomyces hygroscopicus 5008 Validamycin_A Validamycin A S_hygroscopicus->Validamycin_A Produces Validamycin_A_input Validamycin_A->Validamycin_A_input Harvest & Transfer Degrading_Microbe e.g., Stenotrophomonas maltophilia This compound This compound Degrading_Microbe->this compound Degrades to

Caption: Traditional two-step microbial process for this compound production.

2. The Engineered Valienone Shunt Pathway

Metabolic engineering efforts have focused on creating a "shunt pathway" within a single host, Streptomyces hygroscopicus 5008, which naturally produces the necessary precursor, valienone.[1][6] In the native validamycin A pathway, valienone is derived from sedoheptulose 7-phosphate and is subsequently phosphorylated by the kinase ValC to enter the downstream synthesis of validamycin A.[6] The engineering strategy involves introducing a heterologous aminotransferase that can directly convert valienone into this compound, thus shunting the metabolic flux away from validamycin A production.[1][5] This dramatically simplifies the production to a single fermentation process.[1]

G cluster_native Native Validamycin A Pathway (Gray) cluster_engineered Engineered Shunt Pathway (Red) S7P Sedoheptulose 7-Phosphate Valienone Valienone S7P->Valienone Multiple steps (ValA, ValD, ValK) This compound This compound Valienone->this compound Engineered Aminotransferase (e.g., WecE, BtrR) Valienone_P Valienone 7-Phosphate Valienone->Valienone_P ValC (Kinase) Validamycin_A Validamycin A Valienone_P->Validamycin_A Downstream Biosynthesis

Caption: Native validamycin A pathway and the engineered valienone shunt.

3. Enzyme Identification and Engineering

The success of the shunt pathway hinges on finding or engineering a suitable aminotransferase that can efficiently and stereospecifically catalyze the conversion of the non-natural substrate valienone to this compound.[1][3]

  • Candidate Identification: Researchers have screened various sugar aminotransferases (SATs). The enzyme WecE from Escherichia coli was identified as capable of performing the desired transamination with high enantiomeric excess (>99.9%).[1][5] For the production of the stereoisomer β-valienamine, the aminotransferase BtrR from Bacillus circulans was found to be highly effective.[10][11]

  • Protein Evolution: The initial catalytic activity of these enzymes on the non-natural valienone substrate is often low.[12] Therefore, protein engineering techniques, including rational design and directed evolution, have been employed. For instance, the WecE enzyme was engineered to create a mutant, VarB, with a 32.6-fold increase in activity.[1][5] Further rational design on a WecE mutant led to a triple mutant (M3) with a nearly 6-fold improvement in activity compared to its parent mutant.[12]

G Identify Identify Candidate Aminotransferases (e.g., WecE, BtrR) Evolve Protein Evolution (Rational Design / Directed Evolution) Identify->Evolve Screen Screen for Improved Activity & Specificity on Valienone Evolve->Screen Screen->Evolve Iterate Integrate Integrate Engineered Gene into Host (S. hygroscopicus) Screen->Integrate Production This compound Production Integrate->Production

Caption: Workflow for aminotransferase engineering for this compound synthesis.

Quantitative Data Summary

Metabolic engineering has led to significant improvements in the direct production of this compound and its stereoisomer, β-valienamine. The table below summarizes the reported titers from various studies.

ProductHost OrganismGenetic Modification / StrategyTiter (mg/L)Fermentation Time (h)Reference
This compoundS. hygroscopicus 5008Introduced two copies of engineered WecE (VarB)0.5296[1][5]
This compoundS. hygroscopicus 5008Overexpressed engineered WecE mutant (M3)2.696[12]
β-ValienamineS. hygroscopicus 5008 (valienone accumulating mutant)Introduced aminotransferase BtrR2096[10][11]

Protocols

Protocol 1: Fermentation of Engineered Streptomyces hygroscopicus for this compound Production

This protocol describes the general procedure for the cultivation of engineered S. hygroscopicus strains designed to produce this compound via the shunt pathway.

1. Media Preparation

  • Seed Medium (YMG):

    • Yeast Extract: 4 g/L

    • Malt Extract: 10 g/L

    • Glucose: 4 g/L

    • Adjust pH to 7.2 before autoclaving.

  • Fermentation Medium:

    • Glucose: 6 g/L

    • Maltose: 14 g/L

    • Soybean Flour: 9 g/L

    • (NH₄)₂SO₄: 0.5 - 10.0% (w/v)

    • KCl: 0.5 - 5.0% (w/v)

    • Na₂HPO₄·12H₂O: 0.1 - 10.0% (w/v)

    • NaH₂PO₄·2H₂O: 0.1 - 5.0% (w/v)

    • MgSO₄: 0.01 - 1.0% (w/v)

    • Adjust pH to 7.0 - 8.0 before autoclaving.[13][14]

2. Inoculation and Culture Conditions

  • Inoculate a single colony of the engineered S. hygroscopicus strain into 50 mL of YMG seed medium in a 250 mL flask.

  • Incubate at 37°C with shaking at 220 rpm for 2-3 days to generate a seed culture.[15]

  • Transfer the seed culture (5-10% v/v) into the fermentation medium.

  • Incubate the fermentation culture at 30-37°C with shaking at 220 rpm for 96 hours or longer.[1][9][12]

3. Sample Collection

  • Collect broth samples at regular intervals (e.g., 24, 48, 72, 96 hours) to monitor cell growth and this compound production.

  • Centrifuge samples to separate the supernatant from the biomass. Store the supernatant at -20°C for later analysis.

Protocol 2: Quantification of this compound by HPLC with Pre-column Derivatization

This compound lacks a strong chromophore, necessitating derivatization for UV detection by HPLC. This protocol is based on methods using p-nitrofluorobenzene or o-phthalaldehyde (OPA).[16][17]

1. Sample Preparation and Ion-Exchange Cleanup

  • Thaw the fermentation supernatant sample.

  • Load the supernatant onto a pre-equilibrated Dowex 50Wx2 (H⁺ form) ion-exchange column.[15][16]

  • Wash the column with deionized water to remove unbound impurities.[15]

  • Elute the bound this compound using 0.5 M NH₄OH solution.[15]

  • Lyophilize the collected fractions containing this compound to dryness.

  • Reconstitute the dried residue in a known volume of deionized water for derivatization.

2. Pre-column Derivatization (p-nitrofluorobenzene example)

  • To 100 µL of the purified this compound sample, add the derivatization agent p-nitrofluorobenzene.

  • Incubate the reaction mixture at 100°C for 30 minutes.[16]

  • Cool the mixture to room temperature. The sample is now ready for HPLC analysis.

3. HPLC Conditions

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient system is typically used.

    • Eluent A: Acetonitrile-water (e.g., 12:88 v/v).[16]

    • Eluent B: Methanol.[16]

  • Gradient Program (Example): 100% A for 15 min, followed by a switch to 100% B for 10 min.[16]

  • Flow Rate: 1.0 mL/min.[16]

  • Column Temperature: 40°C.[16]

  • Injection Volume: 20 µL.[16]

  • Detection: UV detector set at 398 nm (for p-nitrofluorobenzene derivatives).[16]

4. Quantification

  • Prepare a standard curve using known concentrations of pure this compound standard that have undergone the same derivatization process.

  • Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve. The linear range is reported to be between 0.5-150.0 µg/mL.[16]

References

Valienamine: A Potent Pharmacological Tool for α-Glucosidase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

Valienamine, a C-7 aminocyclitol, is a potent competitive and reversible inhibitor of α-glucosidase enzymes.[1][2] Its structure, analogous to α-D-glucose, allows it to effectively compete for the active site of these enzymes, which are crucial for the breakdown of complex carbohydrates into absorbable monosaccharides in the small intestine. This inhibitory action makes this compound and its derivatives valuable tools in pharmacological research and drug development, particularly for the management of type 2 diabetes mellitus by controlling postprandial hyperglycemia. This compound is a key structural component of several clinically important α-glucosidase inhibitors, including acarbose and validamycin A.[3][4] These application notes provide detailed protocols for utilizing this compound as an enzyme inhibitor, summarize key quantitative data, and illustrate its mechanism of action and relevant signaling pathways.

Mechanism of Action

This compound functions as a competitive inhibitor of α-glucosidases. It binds to the active site of the enzyme, preventing the substrate from binding and thereby inhibiting the cleavage of α-glucosidic bonds in carbohydrates. This action delays the absorption of glucose from the intestine, leading to a reduction in the post-meal spike in blood glucose levels.

cluster_0 Normal Enzymatic Reaction cluster_1 Inhibition by this compound Enzyme (α-glucosidase) Enzyme (α-glucosidase) Enzyme-Substrate Complex Enzyme-Substrate Complex Enzyme (α-glucosidase)->Enzyme-Substrate Complex Binds Enzyme-Valienamine Complex (Inactive) Enzyme-Valienamine Complex (Inactive) Enzyme (α-glucosidase)->Enzyme-Valienamine Complex (Inactive) Binds Substrate (Oligosaccharide) Substrate (Oligosaccharide) Substrate (Oligosaccharide)->Enzyme-Substrate Complex Binds Substrate (Oligosaccharide)->Enzyme-Valienamine Complex (Inactive) Binding Blocked Enzyme-Substrate Complex->Enzyme (α-glucosidase) Releases Products (Glucose) Products (Glucose) Enzyme-Substrate Complex->Products (Glucose) Hydrolysis This compound This compound This compound->Enzyme-Valienamine Complex (Inactive) Binds

Caption: Competitive inhibition of α-glucosidase by this compound.

Quantitative Data: Inhibitory Potency of this compound

The inhibitory activity of this compound against various α-glucosidases is summarized below. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%, while the Ki value is the inhibition constant.

Enzyme SourceSubstrateIC50KiConditionsReference
Honeybee (Apis cerana Fabr.) α-glucosidasepNPG*5.22 x 10⁻⁵ M3.54 x 10⁻⁴ MpH 6.5, 45°C[1]
Porcine small intestinal sucraseSucrose1.17 x 10⁻³ M-pH-independent[2]

*pNPG: p-Nitrophenyl-α-D-glucopyranoside

Experimental Protocols

In Vitro α-Glucosidase Inhibition Assay

This protocol provides a general method for determining the α-glucosidase inhibitory activity of this compound using a chromogenic substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG). The release of p-nitrophenol from pNPG upon enzymatic cleavage can be measured spectrophotometrically at 405 nm.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae (or other sources)

  • This compound

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate buffer (0.1 M, pH 6.8)

  • Sodium carbonate (Na₂CO₃, 0.1 M)

  • 96-well microplate

  • Microplate reader

  • Incubator (37°C)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of α-glucosidase (e.g., 1.0 U/mL) in phosphate buffer.

    • Prepare a stock solution of this compound in phosphate buffer. Perform serial dilutions to obtain a range of concentrations to be tested.

    • Prepare a 1 mM solution of pNPG in phosphate buffer.

    • Prepare a 0.1 M solution of sodium carbonate.

  • Assay in 96-Well Plate:

    • Add 50 µL of phosphate buffer to each well.

    • Add 10 µL of the α-glucosidase solution to each well.

    • Add 20 µL of this compound solution at different concentrations to the test wells. For the control well (100% enzyme activity), add 20 µL of phosphate buffer.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of the pNPG solution to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction by adding 50 µL of the sodium carbonate solution to each well.

  • Measurement:

    • Measure the absorbance of each well at 405 nm using a microplate reader.

  • Calculation of Inhibition:

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:

      • A_control is the absorbance of the control (enzyme + buffer + substrate)

      • A_sample is the absorbance of the test sample (enzyme + this compound + substrate)

  • Determination of IC50:

    • Plot the percentage of inhibition against the different concentrations of this compound. The IC50 value is the concentration of this compound that inhibits 50% of the α-glucosidase activity.

Start Start Prepare Reagents Prepare Reagents Start->Prepare Reagents Add Buffer, Enzyme, and this compound to Plate Add Buffer, Enzyme, and this compound to Plate Prepare Reagents->Add Buffer, Enzyme, and this compound to Plate Pre-incubate at 37°C Pre-incubate at 37°C Add Buffer, Enzyme, and this compound to Plate->Pre-incubate at 37°C Add Substrate (pNPG) Add Substrate (pNPG) Pre-incubate at 37°C->Add Substrate (pNPG) Incubate at 37°C Incubate at 37°C Add Substrate (pNPG)->Incubate at 37°C Stop Reaction (Na2CO3) Stop Reaction (Na2CO3) Incubate at 37°C->Stop Reaction (Na2CO3) Measure Absorbance at 405 nm Measure Absorbance at 405 nm Stop Reaction (Na2CO3)->Measure Absorbance at 405 nm Calculate % Inhibition and IC50 Calculate % Inhibition and IC50 Measure Absorbance at 405 nm->Calculate % Inhibition and IC50 End End Calculate % Inhibition and IC50->End

Caption: Workflow for in vitro α-glucosidase inhibition assay.

Signaling Pathways Affected by α-Glucosidase Inhibition

The primary therapeutic effect of α-glucosidase inhibitors like this compound is the modulation of carbohydrate metabolism, which has downstream effects on insulin signaling and the prevention of chronic hyperglycemia-induced complications.

Impact on Postprandial Glucose and Insulin Signaling

By delaying carbohydrate digestion, this compound reduces the rate of glucose absorption into the bloodstream. This blunts the sharp increase in postprandial blood glucose levels, thereby reducing the demand for insulin secretion from the pancreatic β-cells. In the long term, this can help improve insulin sensitivity and preserve β-cell function.

cluster_0 Intestinal Lumen cluster_1 Bloodstream Dietary Carbohydrates Dietary Carbohydrates α-Glucosidase α-Glucosidase Dietary Carbohydrates->α-Glucosidase Substrate Glucose Glucose α-Glucosidase->Glucose Hydrolysis Increased Blood Glucose Increased Blood Glucose Glucose->Increased Blood Glucose Absorption Pancreatic β-cells Pancreatic β-cells Increased Blood Glucose->Pancreatic β-cells Stimulates Insulin Secretion Insulin Secretion Pancreatic β-cells->Insulin Secretion This compound This compound This compound->α-Glucosidase Inhibits

Caption: Effect of this compound on glucose metabolism and insulin secretion.

Conclusion

This compound is a well-characterized and potent inhibitor of α-glucosidase, making it an invaluable tool for researchers in the fields of pharmacology, biochemistry, and drug development. The protocols and data presented here provide a foundation for its application in studying carbohydrate metabolism, developing novel antidiabetic agents, and investigating the physiological roles of α-glucosidases. Its clear mechanism of action and quantifiable inhibitory effects allow for its use in a variety of experimental settings.

References

Troubleshooting & Optimization

Optimizing Valienamine Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Valienamine. Here, you will find troubleshooting guidance and frequently asked questions to address common challenges and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: this compound can be synthesized through three main routes:

  • Microbial Fermentation: Traditionally, this compound is produced via a multi-step process involving the synthesis of validamycin A by Streptomyces hygroscopicus, followed by its degradation.[1]

  • Enzymatic Synthesis: This method utilizes aminotransferases to convert valienone into this compound, offering high stereospecificity.[1][2] This approach is a key area of optimization.

  • Chemical Synthesis: Total chemical synthesis from various starting materials like D-glucose or (-)-quinic acid has been reported, though it can be a multi-step process.[3][4]

Q2: My this compound yield from enzymatic synthesis is low. What are the likely causes?

A2: Low yields in enzymatic synthesis can stem from several factors:

  • Suboptimal Enzyme Activity: The wild-type aminotransferases used may have low catalytic activity towards the non-natural substrate, valienone.[2]

  • Poor Enzyme Stability: The enzyme may not be stable under the reaction conditions (e.g., temperature, pH).[1]

  • Incorrect Reaction Conditions: The pH, temperature, and concentrations of substrate, enzyme, and cofactors (like pyridoxal phosphate - PLP) may not be optimal.[1]

  • Substrate or Product Inhibition: High concentrations of the substrate or product can inhibit the enzyme's activity.

Q3: How can I improve the catalytic activity of the aminotransferase?

A3: Protein engineering is a powerful tool to enhance aminotransferase activity. Techniques like site-directed saturation mutagenesis and combinatorial active-site saturation testing (CAST) have been successfully used to create mutants with significantly improved performance. For example, engineering the aminotransferase WecE has resulted in mutants with over 30-fold increased activity.[5][6]

Q4: What is a "shunt pathway" and how does it improve this compound production?

A4: A shunt pathway is a genetically engineered, simplified metabolic route in a host organism.[5][6] In the context of this compound synthesis in Streptomyces hygroscopicus, a shunt pathway can be created to directly convert an intermediate to this compound, bypassing the longer, native pathway that produces validamycin A first. This can lead to a more direct and potentially higher-yielding process.[5][6]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or No this compound Production (Enzymatic Synthesis) Inactive or denatured enzyme.- Verify the storage conditions of the enzyme. - Perform an activity assay with a known substrate to confirm enzyme functionality. - Ensure the reaction buffer has the correct pH and ionic strength.
Sub-optimal reaction conditions.- Optimize the reaction temperature and pH.[1] - Titrate the concentrations of the enzyme, substrate (valienone), and cofactor (PLP).[1]
Presence of inhibitors.- Analyze starting materials for impurities that could inhibit the enzyme. - Consider purification of the substrate.
Low Yield in Microbial Fermentation Inefficient precursor supply.- Optimize the fermentation medium to enhance the production of key precursors. - Consider metabolic engineering to increase the flux towards the this compound biosynthetic pathway.
Suboptimal fermentation parameters.- Optimize fermentation conditions such as temperature, pH, aeration, and feeding strategy.
Inefficient conversion in the engineered pathway.- If using an engineered strain, verify the expression and activity of the introduced enzymes. - Consider further protein engineering of the pathway enzymes to improve their catalytic efficiency.[7]
Impure Product Formation of byproducts.- In enzymatic synthesis, the presence of other keto-sugars could lead to side reactions. Ensure the purity of the starting valienone. - In microbial fermentation, native metabolic pathways can produce competing products. Consider gene knockouts to reduce byproduct formation.[8]
Degradation of this compound.- Analyze the stability of this compound under your reaction and purification conditions. - Adjust pH or temperature during downstream processing to minimize degradation.

Quantitative Data Summary

Table 1: Comparison of Engineered Aminotransferases for this compound Synthesis

EnzymeHost OrganismFold Improvement in Activity (Compared to Wild Type)Final this compound Titer (mg/L)Reference
Engineered WecE (VarB)Streptomyces hygroscopicus32.60.52[5][6]
Engineered RffA_Kpn (M4)In vitro35.59Not reported in titer[2]
Engineered WecE (M3)In vitro37.77Not reported in titer[1]
Engineered WecE (M4)In vitro31.37Not reported in titer[1]
Engineered M0 (M3 mutant)Streptomyces hygroscopicus~6 (compared to initial mutant)2.6[7]

Table 2: Chemical Synthesis Routes to this compound

Starting MaterialNumber of StepsOverall YieldReference
(-)-Quinic Acid2011% (for pentaacetylthis compound)[3]
2,3,4,6-tetra-O-benzyl-D-glucose717%[3]
2,3,4,6-tetra-O-benzyl-D-glucose912%[3]
Commercially available 2,3,4,6-tetra-O-benzyl-D-glucose9Not specified[4]
Diels-Alder protocol derived substrate7Not specified[9]

Experimental Protocols

Protocol 1: Preparative-Scale Enzymatic Synthesis of this compound

This protocol is adapted from studies on engineered sugar aminotransferases.[1]

  • Reaction Setup:

    • Prepare a reaction mixture in a suitable vessel. For a 15 mL reaction, combine:

      • Purified engineered aminotransferase (e.g., M3 or M4 mutants of WecE) to a final concentration of 10 mg/mL.

      • Valienone to a final concentration of 20 mmol/L.

      • L-Glutamine (or another suitable amino donor) to a final concentration of 80 mmol/L.

      • Pyridoxal 5'-phosphate (PLP) to a final concentration of 100 µmol/L.

      • The reaction buffer should be 20 mmol/L potassium phosphate buffer, pH 7.5.

  • Incubation:

    • Incubate the reaction mixture at 37°C with gentle agitation (e.g., 50 rpm).

  • Monitoring the Reaction:

    • Withdraw aliquots at regular intervals (e.g., every 2 hours) for 12 hours.

    • Analyze the formation of this compound using a suitable analytical method such as HPLC with pre-column derivatization (e.g., with o-phthalaldehyde - OPA).[1]

  • Purification:

    • Once the reaction is complete, purify this compound from the reaction mixture using standard chromatographic techniques.

Protocol 2: Fermentation of Engineered Streptomyces hygroscopicus for this compound Production

This protocol is based on the creation of a shunt pathway for direct this compound synthesis.[5]

  • Strain Cultivation:

    • Inoculate a seed culture of the engineered Streptomyces hygroscopicus strain (harboring the engineered aminotransferase gene) in a suitable seed medium.

    • Grow the seed culture for 2-3 days at the optimal temperature.

  • Production Fermentation:

    • Inoculate the production medium with the seed culture.

    • Conduct the fermentation in a bioreactor with controlled pH, temperature, and dissolved oxygen levels.

    • Ferment for a period of 96 hours or until maximum this compound production is achieved.

  • Extraction and Quantification:

    • Harvest the fermentation broth.

    • Extract this compound from the broth using appropriate solvent extraction or ion-exchange chromatography methods.

    • Quantify the this compound yield using HPLC or other suitable analytical techniques.

Visualizations

valienamine_synthesis_pathway cluster_streptomyces Streptomyces hygroscopicus cluster_engineered_enzyme Engineered Aminotransferase validamycin_A Validamycin A valienone Valienone validamycin_A->valienone Native Pathway Intermediate engineered_aminotransferase Engineered Aminotransferase (e.g., WecE mutant) valienone->engineered_aminotransferase Substrate This compound This compound engineered_aminotransferase->this compound Product

Caption: Biosynthetic shunt pathway for this compound synthesis.

troubleshooting_workflow start Low this compound Yield check_enzyme Check Enzyme Activity & Stability start->check_enzyme check_conditions Verify Reaction Conditions (pH, Temp, Conc.) check_enzyme->check_conditions Enzyme OK optimize_enzyme Protein Engineering/ Use Optimized Mutant check_enzyme->optimize_enzyme Enzyme Inactive/ Suboptimal check_purity Assess Substrate Purity check_conditions->check_purity Conditions OK optimize_conditions Systematic Optimization of Parameters check_conditions->optimize_conditions Conditions Not Optimal purify_substrate Purify Substrate check_purity->purify_substrate Impure Substrate success Yield Optimized check_purity->success Purity OK optimize_enzyme->success optimize_conditions->success purify_substrate->success

Caption: Troubleshooting workflow for low this compound yield.

References

Optimizing Valienamine Concentration for In Vitro Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing Valienamine in in vitro α-glucosidase inhibition assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific challenges you may encounter during your experiments.

Data Presentation: this compound IC₅₀ Values

The half-maximal inhibitory concentration (IC₅₀) of this compound is highly dependent on the source of the α-glucosidase enzyme. Due to limited publicly available data for a wide range of enzymes, researchers are encouraged to determine the IC₅₀ empirically for their specific experimental setup. Below is a summary of a reported IC₅₀ value to serve as a reference point.

Enzyme SourceSubstrateIC₅₀ (M)Reference
Honeybee (Apis cerana Fabr.) α-glucosidasep-Nitrophenyl-α-D-glucopyranoside (pNPG)5.22 x 10⁻⁵[1]

Note: Another study indicated that this compound is a less potent inhibitor of porcine intestinal sucrase, maltase, and isomaltase compared to a related compound, valiolamine, though specific IC₅₀ values for this compound were not provided in that context.[2]

Experimental Protocols

General Protocol for α-Glucosidase Inhibition Assay

This protocol is a general guideline and should be optimized for your specific enzyme and experimental conditions.

Materials:

  • α-glucosidase enzyme (from desired source, e.g., Saccharomyces cerevisiae, rat intestine)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate

  • This compound (inhibitor)

  • Phosphate buffer (e.g., 50 mM, pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M) for stopping the reaction

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Solutions:

    • Dissolve the α-glucosidase enzyme in cold phosphate buffer to the desired concentration.

    • Prepare a stock solution of the substrate (pNPG) in phosphate buffer.

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., water or buffer). Perform serial dilutions to obtain a range of inhibitor concentrations.

  • Assay in a 96-well Plate:

    • Add 50 µL of phosphate buffer to each well.

    • Add 20 µL of your this compound solution at various concentrations to the test wells. For the control (uninhibited reaction), add 20 µL of the solvent used for this compound.

    • Add 10 µL of the α-glucosidase enzyme solution to all wells.

    • Pre-incubate the plate at 37°C for 5-15 minutes.

    • Initiate the reaction by adding 20 µL of the pNPG substrate solution to all wells.

    • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

    • Stop the reaction by adding 50 µL of 0.1 M sodium carbonate solution.

  • Measurement:

    • Measure the absorbance of the yellow product, p-nitrophenol, at 405 nm using a microplate reader.

  • Calculation of Inhibition:

    • The percentage of inhibition can be calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

      • Abs_control: Absorbance of the reaction without the inhibitor.

      • Abs_sample: Absorbance of the reaction with the inhibitor.

  • IC₅₀ Determination:

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • The IC₅₀ value is the concentration of this compound that inhibits 50% of the enzyme activity, which can be determined from the dose-response curve.

Troubleshooting Guide & FAQs

Here are some common issues encountered during α-glucosidase inhibition assays and their potential solutions.

Q1: I am not observing any inhibition with this compound. What could be the problem?

  • A1: Inactive Enzyme: The enzyme may have lost its activity due to improper storage or handling. Always store the enzyme according to the manufacturer's instructions, typically at -20°C or -80°C. Avoid repeated freeze-thaw cycles. It is advisable to aliquot the enzyme stock.

  • A2: Incorrect this compound Concentration: The concentrations of this compound used may be too low to cause significant inhibition. Try a broader range of concentrations, including higher concentrations.

  • A3: Inappropriate Assay Conditions:

    • pH: The inhibitory activity of this compound can be pH-dependent. Ensure the pH of your buffer is optimal for both enzyme activity and inhibition.

    • Substrate Concentration: this compound is a competitive inhibitor. If the substrate concentration is too high, it can outcompete the inhibitor, making it appear less potent. Consider using a substrate concentration around the Michaelis-Menten constant (Km) of the enzyme.

Q2: My results are not reproducible. What should I check?

  • A1: Pipetting Errors: Ensure accurate and consistent pipetting, especially for small volumes. Use calibrated pipettes.

  • A2: Inconsistent Incubation Times: Use a multichannel pipette to add reagents like the substrate and stop solution to minimize timing variations between wells.

  • A3: Temperature Fluctuations: Ensure the incubator or water bath maintains a stable temperature throughout the experiment.

  • A4: this compound Solution Stability: Prepare fresh dilutions of this compound for each experiment, as its stability in solution over time may not be guaranteed. This compound is known to be hygroscopic, so store the solid compound in a desiccator.[3]

Q3: How should I prepare my this compound stock solution?

  • A1: Solubility: this compound is reported to be slightly soluble in water.[3] For preparing a stock solution, start by dissolving a small, accurately weighed amount in the assay buffer. If solubility is an issue, gentle warming or sonication may help. It is recommended to determine the solubility in your specific buffer system empirically.

  • A2: Storage: Due to its hygroscopic nature, store solid this compound in a dry environment, preferably in a desiccator at the recommended temperature.[3] It is best practice to prepare fresh solutions for each experiment. If storing stock solutions, aliquot and freeze at -20°C or -80°C and perform stability tests to ensure its potency is maintained.

Q4: The color development in my assay is inconsistent or absent.

  • A1: Incorrect pH for Color Development: The yellow product of the pNPG substrate, p-nitrophenol, is only visible at a basic pH. The addition of a stop solution like sodium carbonate (Na₂CO₃) raises the pH, allowing for color development. Ensure your stop solution is of the correct concentration and is being added effectively.

  • A2: Inactive Substrate: The pNPG substrate can degrade over time. Use a fresh stock solution if you suspect the substrate is the issue.

Visualizations

Experimental Workflow for α-Glucosidase Inhibition Assay

experimental_workflow prep_solutions Prepare Solutions (Enzyme, Substrate, this compound) assay_setup Set up 96-well plate (Buffer, this compound/Control) prep_solutions->assay_setup pre_incubation Add Enzyme and Pre-incubate (37°C) assay_setup->pre_incubation reaction_start Initiate Reaction (Add pNPG Substrate) pre_incubation->reaction_start incubation Incubate (37°C) reaction_start->incubation reaction_stop Stop Reaction (Add Na2CO3) incubation->reaction_stop measurement Measure Absorbance (405 nm) reaction_stop->measurement analysis Calculate % Inhibition and Determine IC50 measurement->analysis

Caption: Workflow for a typical in vitro α-glucosidase inhibition assay.

Mechanism of Competitive Inhibition by this compound

competitive_inhibition cluster_enzyme α-Glucosidase Enzyme E Active Site P Products (Monosaccharides) E->P Catalyzes Reaction EI Enzyme-Inhibitor Complex (Inactive) S Substrate (e.g., Disaccharide) S->E Binds to Active Site I This compound (Inhibitor) I->E Competes for Active Site

Caption: this compound competitively inhibits α-glucosidase.

References

Validation & Comparative

Valienamine vs. Validamycin: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the mechanisms and inhibitory prowess of two related aminocyclitols, this guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of Valienamine and Validamycin. Leveraging experimental data, we explore their distinct biological targets and inhibitory activities.

Validamycin, an antibiotic and fungicide, and its structural component, this compound, are both significant players in the study of carbohydrate-metabolizing enzymes. While structurally related, their primary biological activities differ significantly. Validamycin is a potent inhibitor of trehalase, an enzyme crucial for energy metabolism in fungi and insects. In contrast, this compound is a strong inhibitor of α-glucosidase, an enzyme involved in the breakdown of complex carbohydrates into glucose in mammals and microorganisms. This guide will dissect their individual performance based on available experimental data, provide detailed protocols for relevant assays, and visualize their mechanisms of action.

Data Presentation: A Quantitative Look at Inhibition

The following tables summarize the inhibitory concentrations (IC50) of Validamycin and this compound against their respective target enzymes. It is important to note that a direct comparison of potency is challenging as the data originates from different studies using enzymes from various sources and under different experimental conditions.

Table 1: Inhibitory Activity of Validamycin against Trehalase

CompoundEnzyme SourceIC50 ValueReference
Validamycin ARhizoctonia solani72 µM[1]
Validoxylamine ARhizoctonia solani140 nM[1]
Validoxylamine ASpodoptera litura43 nM (Ki)[1]

Note: Validoxylamine A is the hydrolysis product of Validamycin A and is considered its more active form.[1]

Table 2: Inhibitory Activity of this compound against α-Glucosidase

CompoundEnzyme SourceIC50 ValueKi ValueReference
This compoundHoneybee (Apis cerana Fabr.)5.22 x 10⁻⁵ M (52.2 µM)3.54 x 10⁻⁴ M[2]

Mechanism of Action: A Tale of Two Enzymes

Validamycin's antifungal and insecticidal properties stem from its ability to competitively inhibit trehalase.[3][4] Trehalose is a key sugar in many fungi and insects, serving as a primary source of energy. By blocking the action of trehalase, Validamycin prevents the breakdown of trehalose into glucose, thereby disrupting the organism's energy metabolism.[1] Validamycin A itself is a prodrug; it is transported into the target cells and then likely hydrolyzed by β-glucosidase to its more potent form, validoxylamine A.[1]

This compound, on the other hand, acts as a potent competitive inhibitor of α-glucosidases.[2][5] These enzymes are responsible for hydrolyzing the α-1,4-glycosidic bonds in complex carbohydrates, releasing glucose. In humans, α-glucosidase inhibitors are used to manage type 2 diabetes by slowing down carbohydrate digestion and reducing the post-meal spike in blood glucose levels.

Validamycin_Mechanism cluster_fungal_cell Fungal Cell Validamycin_A Validamycin A beta_Glucosidase β-Glucosidase Validamycin_A->beta_Glucosidase Hydrolysis Validoxylamine_A Validoxylamine A (Active Form) beta_Glucosidase->Validoxylamine_A Trehalase Trehalase Validoxylamine_A->Trehalase Inhibition Glucose Glucose (Energy) Trehalase->Glucose Trehalose Trehalose Trehalose->Trehalase Substrate Inhibition->Glucose Blocked

Mechanism of action of Validamycin in a fungal cell.

Valienamine_Relationship cluster_inhibitors Primary Inhibitory Targets Validamycin Validamycin This compound This compound Validamycin->this compound is a substructure of Validamine Validamine Validamycin->Validamine is a substructure of Glucose Glucose Validamycin->Glucose is a substructure of Trehalase Trehalase Validamycin->Trehalase Inhibits alpha_Glucosidase α-Glucosidase This compound->alpha_Glucosidase Inhibits

Structural relationship and primary targets of Validamycin and this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below for researchers looking to replicate or build upon these findings.

Trehalase Inhibition Assay (Adapted for Fungal Trehalase)

This protocol is a general guideline for determining the inhibitory effect of compounds like Validamycin on fungal trehalase activity.

Materials:

  • Fungal mycelia (e.g., Rhizoctonia solani)

  • Phosphate buffer (e.g., 50 mM, pH 6.8)

  • Trehalose solution (substrate)

  • Validamycin solution (inhibitor)

  • 3,5-Dinitrosalicylic acid (DNS) reagent

  • Spectrophotometer

Procedure:

  • Enzyme Extraction:

    • Harvest fungal mycelia and wash with distilled water.

    • Homogenize the mycelia in cold phosphate buffer.

    • Centrifuge the homogenate and collect the supernatant containing the crude enzyme extract.

  • Inhibition Assay:

    • Prepare reaction mixtures in test tubes containing:

      • Phosphate buffer

      • A fixed volume of the enzyme extract

      • Varying concentrations of Validamycin solution (or a control with no inhibitor).

    • Pre-incubate the mixtures at a specific temperature (e.g., 37°C) for a short period (e.g., 10 minutes).

    • Initiate the reaction by adding a fixed volume of the trehalose solution.

    • Incubate the reaction for a defined time (e.g., 30 minutes) at the same temperature.

  • Quantification of Glucose:

    • Stop the reaction by adding DNS reagent.

    • Heat the tubes in a boiling water bath for a specific time (e.g., 5-10 minutes) to allow for color development.

    • Cool the tubes to room temperature and measure the absorbance at a specific wavelength (e.g., 540 nm) using a spectrophotometer. The absorbance is proportional to the amount of glucose produced.

  • Calculation of Inhibition:

    • Calculate the percentage of trehalase inhibition for each Validamycin concentration using the following formula: % Inhibition = [(Absorbance_control - Absorbance_sample) / Absorbance_control] x 100

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

α-Glucosidase Inhibition Assay

This protocol outlines a common method for assessing the inhibitory activity of compounds such as this compound against α-glucosidase.

Materials:

  • α-Glucosidase from a suitable source (e.g., baker's yeast, mammalian intestine)

  • Phosphate buffer (e.g., 100 mM, pH 6.8)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) solution (substrate)

  • This compound solution (inhibitor)

  • Sodium carbonate (Na₂CO₃) solution (to stop the reaction)

  • Microplate reader

Procedure:

  • Assay Preparation:

    • In a 96-well microplate, add the following to each well:

      • Phosphate buffer

      • A fixed volume of α-glucosidase solution

      • Varying concentrations of this compound solution (or a control with no inhibitor).

    • Pre-incubate the plate at a specific temperature (e.g., 37°C) for a set time (e.g., 10-15 minutes).

  • Enzymatic Reaction:

    • Initiate the reaction by adding a fixed volume of the pNPG solution to each well.

    • Incubate the plate for a defined period (e.g., 20-30 minutes) at the same temperature.

  • Stopping the Reaction and Measurement:

    • Stop the reaction by adding a fixed volume of sodium carbonate solution to each well. The sodium carbonate also helps to develop the color of the p-nitrophenol product.

    • Measure the absorbance of each well at a specific wavelength (e.g., 405 nm) using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol released.

  • Calculation of Inhibition:

    • Calculate the percentage of α-glucosidase inhibition for each this compound concentration using the formula: % Inhibition = [(Absorbance_control - Absorbance_sample) / Absorbance_control] x 100

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Comparative Analysis and Conclusion

While both Validamycin and this compound are aminocyclitol-based enzyme inhibitors, their primary targets and, consequently, their applications are distinct.

Validamycin is a highly effective and specific inhibitor of trehalase, particularly in its active form, validoxylamine A.[1] This specificity makes it an excellent agricultural fungicide and a potential insecticide, as trehalose metabolism is vital for many pests but not for mammals.[6] Its mechanism as a prodrug that is activated within the target organism adds to its efficacy.

This compound , in contrast, is a potent inhibitor of α-glucosidase.[2] Its inhibitory activity against this enzyme makes it a valuable lead compound in the development of therapeutics for metabolic disorders like type 2 diabetes. Its presence as a core structural motif in other α-glucosidase inhibitors, such as acarbose, underscores its importance in this field.

References

A Comparative Guide to the Bioactivity of Valienamine Derivatives as α-Glucosidase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Valienamine and its derivatives represent a significant class of aminocyclitols investigated for their potent inhibitory effects on α-glucosidases. These enzymes play a crucial role in carbohydrate metabolism, and their inhibition is a key therapeutic strategy for managing type 2 diabetes and other metabolic disorders. This guide provides a comparative analysis of the bioactivity of various this compound derivatives, supported by experimental data, detailed methodologies, and visual representations of the underlying biochemical processes.

Comparative Bioactivity of this compound Derivatives

The inhibitory potency of this compound derivatives against α-glucosidases is highly dependent on their structural modifications. The core this compound structure mimics the transition state of the glycosidic bond cleavage, allowing it to bind tightly to the active site of the enzyme. Modifications to this core structure can enhance this binding affinity and selectivity.

Below is a summary of the inhibitory activities of this compound and some of its derivatives against α-glucosidase. The data is presented as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), which are key indicators of a compound's inhibitory potency.

CompoundEnzyme SourceIC50KiReference
This compoundHoneybee (Apis cerana Fabr.) α-glucosidase5.22 x 10⁻⁵ M3.54 x 10⁻⁴ M[1][2]
4-α-glucoside of this compoundStreptomyces coelicolor GlgE1-V279SReduced enzyme activity by 65% at 1000 µM-
(N1→3)-linked pseudodisaccharidesα-Glucosidase IIExhibited some inhibitory activity-[3]
(N1→6)-linked pseudodisaccharidesα-Glucosidase IIFailed to inhibit the enzyme-[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound derivatives' bioactivity.

α-Glucosidase Inhibition Assay

This assay is fundamental to determining the inhibitory potency of this compound derivatives.

Materials:

  • α-glucosidase enzyme (e.g., from baker's yeast, Saccharomyces cerevisiae, or rat small intestine)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Phosphate buffer (e.g., 50 mM, pH 6.8)

  • This compound derivative (inhibitor) solution at various concentrations

  • Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M) to stop the reaction

  • 96-well microplate reader

Procedure:

  • Prepare a reaction mixture in a 96-well plate containing the phosphate buffer and the α-glucosidase enzyme solution.

  • Add different concentrations of the this compound derivative solution to the wells. A control well should contain the buffer instead of the inhibitor.

  • Pre-incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the pNPG substrate solution to all wells.

  • Incubate the plate at the same temperature for a specific duration (e.g., 20-30 minutes).

  • Stop the reaction by adding the Na₂CO₃ solution. The addition of sodium carbonate increases the pH, which denatures the enzyme and develops the color of the product.

  • Measure the absorbance of the yellow-colored p-nitrophenol product at 405 nm using a microplate reader.

  • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test) / Absorbance of control] x 100

  • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.

Determination of Inhibition Constant (Ki)

The inhibition constant (Ki) provides a more absolute measure of the inhibitor's potency. It is typically determined through kinetic studies by measuring the reaction rates at various substrate and inhibitor concentrations. The type of inhibition (e.g., competitive, non-competitive, uncompetitive) can also be elucidated from these studies using graphical methods like the Lineweaver-Burk plot.

Visualizing the Mechanisms and Workflows

To better understand the processes involved in the study of this compound derivatives, the following diagrams, generated using the DOT language, illustrate key pathways and workflows.

Caption: Competitive inhibition of α-glucosidase by a this compound derivative.

The diagram above illustrates the mechanism of competitive inhibition. Both the natural substrate (disaccharide) and the this compound derivative compete for the active site of the α-glucosidase enzyme. When the this compound derivative binds to the active site, it blocks the substrate from binding, thereby inhibiting the hydrolysis of the disaccharide into monosaccharides.

Synthesis_Workflow Start Starting Material (e.g., D-glucose derivative) Step1 Multi-step Chemical Synthesis (e.g., cyclization, functional group manipulation) Start->Step1 Intermediate This compound Core Structure Step1->Intermediate Step2 Derivatization (e.g., glycosylation, acylation) Intermediate->Step2 Final_Product This compound Derivative Step2->Final_Product Purification Purification and Characterization (e.g., Chromatography, NMR, Mass Spec) Final_Product->Purification

Caption: General workflow for the chemical synthesis of this compound derivatives.

This workflow outlines the general steps involved in the chemical synthesis of this compound derivatives. The process typically starts from a readily available chiral precursor, such as a D-glucose derivative. Through a series of chemical reactions, the core this compound structure is synthesized. This core can then be further modified to create a variety of derivatives, which are subsequently purified and characterized to confirm their structure and purity.

Experimental_Workflow Compound This compound Derivative Assay α-Glucosidase Inhibition Assay Compound->Assay Data_Collection Measure Absorbance at 405 nm Assay->Data_Collection Kinetics Enzyme Kinetic Studies Assay->Kinetics Calculation Calculate % Inhibition Data_Collection->Calculation IC50 Determine IC50 Value Calculation->IC50 Ki Determine Ki and Inhibition Type Kinetics->Ki

Caption: Workflow for evaluating the inhibitory activity of this compound derivatives.

This diagram illustrates the experimental workflow for assessing the bioactivity of a synthesized this compound derivative. The process begins with the in vitro α-glucosidase inhibition assay to determine the compound's IC50 value. Further enzyme kinetic studies are then conducted to determine the inhibition constant (Ki) and the mode of inhibition. This comprehensive evaluation provides a clear understanding of the derivative's potential as an α-glucosidase inhibitor.

References

Valienamine: A Comparative Guide to its Efficacy as a Glycosidase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Valienamine against other prominent glycosidase inhibitors, namely Acarbose, Miglitol, and Voglibose. By presenting available experimental data, detailed methodologies, and visual representations of key concepts, this document aims to serve as a valuable resource for researchers in the field of carbohydrate-mimetic drug design and development.

Mechanism of Action: A Shared Path to Glycosidase Inhibition

Glycosidase inhibitors function by competitively and reversibly binding to the active sites of α-glucosidase enzymes in the brush border of the small intestine.[1] These enzymes are crucial for the breakdown of complex carbohydrates into absorbable monosaccharides like glucose. By blocking this enzymatic activity, these inhibitors delay carbohydrate digestion and absorption, thereby reducing the characteristic postprandial spike in blood glucose levels. This compound, a key structural component of more complex inhibitors like Acarbose, shares this fundamental mechanism of action.

Glycosidase Inhibitor Mechanism of Action Complex Carbohydrates Complex Carbohydrates α-Glucosidase Enzymes α-Glucosidase Enzymes Complex Carbohydrates->α-Glucosidase Enzymes Digestion Glucose (Absorption) Glucose (Absorption) α-Glucosidase Enzymes->Glucose (Absorption) Hydrolysis Glycosidase Inhibitors (e.g., this compound) Glycosidase Inhibitors (e.g., this compound) Glycosidase Inhibitors (e.g., this compound)->α-Glucosidase Enzymes Competitive Inhibition

Mechanism of Action of Glycosidase Inhibitors

Comparative Efficacy: A Look at the Numbers

The inhibitory potential of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The lower the IC50 value, the more potent the inhibitor.

The following table summarizes the available IC50 values for this compound and its counterparts against key digestive enzymes. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies, such as enzyme source, substrate concentration, and assay pH.

InhibitorTarget EnzymeEnzyme SourceIC50 Value
This compound SucrasePorcine Small Intestine1.17 x 10-3 M[2]
α-GlucosidaseHoneybee5.22 x 10-5 M
MaltaseNot AvailableNot Available
α-AmylaseNot AvailableNot Available
Acarbose α-GlucosidaseSaccharomyces cerevisiae328 ± 7 µM[1]
α-AmylasePorcine Pancreas5 ± 0.1 µM[1]
SucrasePorcine Intestine~0.5 µM
MaltaseRat IntestineData varies
Miglitol α-GlucosidaseHumanData varies
SucraseRat IntestineData varies
MaltaseRat IntestineData varies
IsomaltaseRat IntestineData varies
Voglibose α-GlucosidaseHumanData varies
SucraseRat IntestineData varies
MaltaseRat IntestineData varies
IsomaltaseRat IntestineData varies

Data for Acarbose, Miglitol, and Voglibose is compiled from various sources with differing experimental conditions. For a definitive comparison, data from head-to-head studies under identical conditions is recommended.

Experimental Protocols: A Standardized Approach

To ensure reproducibility and enable meaningful comparisons of inhibitor efficacy, standardized experimental protocols are essential. Below are representative methodologies for assessing the inhibitory activity against α-glucosidase and α-amylase.

α-Glucosidase Inhibition Assay

This assay is commonly used to determine the inhibitory effect of a compound on the activity of α-glucosidase, often using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate. The enzyme hydrolyzes pNPG to p-nitrophenol, which can be quantified spectrophotometrically.

Alpha_Glucosidase_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Buffer (e.g., Phosphate Buffer pH 6.8) B Prepare α-Glucosidase Solution A->B C Prepare pNPG Substrate Solution A->C D Prepare Inhibitor Solutions (e.g., this compound) A->D E Pre-incubate Enzyme and Inhibitor B->E D->E F Add pNPG to Initiate Reaction E->F G Incubate at 37°C F->G H Stop Reaction (e.g., add Na2CO3) G->H I Measure Absorbance at 405 nm H->I J Calculate % Inhibition I->J K Determine IC50 Value J->K

Workflow for α-Glucosidase Inhibition Assay

Detailed Methodology:

  • Reagent Preparation:

    • Prepare a phosphate buffer (e.g., 0.1 M, pH 6.8).

    • Dissolve α-glucosidase from Saccharomyces cerevisiae in the phosphate buffer to a final concentration of approximately 0.2 U/mL.

    • Dissolve p-nitrophenyl-α-D-glucopyranoside (pNPG) in the phosphate buffer to a final concentration of 2.5 mM.

    • Prepare a series of dilutions of the test inhibitor (e.g., this compound) in the phosphate buffer.

  • Assay Procedure:

    • In a 96-well microplate, add 50 µL of the enzyme solution to each well.

    • Add 50 µL of each inhibitor dilution to the respective wells. A control well should contain 50 µL of buffer instead of the inhibitor.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 50 µL of the pNPG solution to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction by adding 100 µL of 0.2 M sodium carbonate (Na₂CO₃) solution.

  • Data Analysis:

    • Measure the absorbance of each well at 405 nm using a microplate reader.

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value from the resulting curve.

α-Amylase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of α-amylase, an enzyme that hydrolyzes starch. The reduction in starch is often quantified using the dinitrosalicylic acid (DNS) method, which detects the reducing sugars produced.

Detailed Methodology:

  • Reagent Preparation:

    • Prepare a phosphate buffer (e.g., 20 mM, pH 6.9 with 6.7 mM NaCl).

    • Dissolve porcine pancreatic α-amylase in the phosphate buffer to a final concentration of 0.5 mg/mL.

    • Prepare a 1% (w/v) soluble starch solution in the phosphate buffer.

    • Prepare a series of dilutions of the test inhibitor in the phosphate buffer.

    • Prepare the 3,5-dinitrosalicylic acid (DNS) color reagent.

  • Assay Procedure:

    • In a test tube, add 500 µL of the inhibitor dilution. A control tube should contain 500 µL of buffer.

    • Add 500 µL of the α-amylase solution to each tube.

    • Pre-incubate the tubes at 37°C for 10 minutes.

    • Add 500 µL of the starch solution to each tube to start the reaction.

    • Incubate the tubes at 37°C for 20 minutes.

    • Stop the reaction by adding 1 mL of the DNS reagent.

    • Boil the tubes in a water bath for 5-10 minutes.

    • Cool the tubes to room temperature and dilute the reaction mixture with distilled water.

  • Data Analysis:

    • Measure the absorbance of each solution at 540 nm.

    • Calculate the percentage of inhibition for each inhibitor concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Logical Framework for Efficacy Comparison

A systematic approach is crucial when comparing the efficacy of different glycosidase inhibitors. The following diagram outlines a logical workflow for such a comparative analysis.

Efficacy_Comparison_Workflow A Define Inhibitors for Comparison (this compound, Acarbose, Miglitol, Voglibose) C Standardize Experimental Protocols (Enzyme/Substrate Concentration, pH, Temperature) A->C B Select Target Enzymes (α-Glucosidase, α-Amylase, Sucrase, Maltase) B->C D Perform In Vitro Inhibition Assays C->D E Determine IC50 Values for Each Inhibitor-Enzyme Pair D->E F Tabulate and Compare IC50 Values E->F G Analyze Structure-Activity Relationships (SAR) F->G H Draw Conclusions on Relative Efficacy and Selectivity F->H G->H

References

Investigating the Cross-Reactivity of Valienamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Valienamine's performance as a glycosidase inhibitor, supported by available experimental data. This compound, an aminocyclitol structurally similar to α-D-glucose, is a known potent inhibitor of α-glucosidases and has been a subject of interest in the development of therapeutics for diabetes and other metabolic disorders.[1][2] This document summarizes its cross-reactivity against various enzymes, details relevant experimental protocols, and visualizes its role in key metabolic pathways.

Data Presentation: Comparative Inhibitory Activity of this compound

The following table summarizes the known inhibitory constants (IC50 and Ki) of this compound against a range of glycosidases from different sources. This quantitative data allows for a direct comparison of this compound's potency and selectivity.

EnzymeSourceSubstrateInhibition TypeIC50 (µM)Ki (µM)Reference
α-Glucosidase Honeybee (Apis cerana Fabr.)p-nitrophenyl-α-D-glucopyranosideCompetitive52.2354[2]
Sucrase Porcine Small IntestineSucroseCompetitive1170770[1][3]
β-Glucosidase Reticulitermes flavicepsp-nitrophenyl-β-D-glucopyranosideCompetitive19201300[4]
α-Glucosidase II Not SpecifiedNot SpecifiedSome InhibitionNot DeterminedNot Determined[5]
Maltase Porcine IntestineMaltoseMore Potent than this compoundNot DeterminedNot Determined[6]
Isomaltase Porcine IntestineIsomaltoseMore Potent than this compoundNot DeterminedNot Determined[6]

Note: Data for maltase and isomaltase indicates that a related compound, Valiolamine, is a more potent inhibitor than this compound, but specific inhibitory constants for this compound were not provided in the cited literature.

Experimental Protocols

The determination of enzyme inhibition constants (IC50 and Ki) is crucial for evaluating the potency and mechanism of an inhibitor like this compound. Below are detailed methodologies for key experiments.

Enzyme Inhibition Assay (General Protocol)

This protocol outlines the fundamental steps for determining the inhibitory effect of this compound on a target glycosidase.

Materials:

  • Purified target enzyme (e.g., α-glucosidase, sucrase)

  • This compound (inhibitor)

  • Appropriate substrate (e.g., p-nitrophenyl-α-D-glucopyranoside for α-glucosidase, sucrose for sucrase)

  • Assay buffer (specific to the enzyme's optimal pH)

  • Spectrophotometer or microplate reader

  • 96-well plates or cuvettes

  • Standard laboratory equipment (pipettes, tubes, etc.)

Procedure:

  • Preparation of Reagents: Prepare stock solutions of the enzyme, substrate, and this compound in the appropriate assay buffer.

  • Enzyme Activity Assay (Control):

    • To a reaction vessel (e.g., well of a 96-well plate), add the assay buffer and the enzyme solution.

    • Initiate the reaction by adding the substrate solution.

    • Monitor the reaction progress by measuring the change in absorbance at a specific wavelength over time using a spectrophotometer. The product of the reaction should have a distinct absorbance from the substrate.

  • Inhibition Assay:

    • Prepare a series of dilutions of this compound.

    • In separate reaction vessels, pre-incubate the enzyme with each concentration of this compound for a specific period to allow for binding.

    • Initiate the reaction by adding the substrate.

    • Monitor the reaction progress as described for the control.

  • Data Analysis:

    • Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance vs. time plots for the control and each inhibitor concentration.

    • IC50 Determination: Plot the percentage of enzyme inhibition against the logarithm of the this compound concentration. The IC50 value is the concentration of this compound that causes 50% inhibition of the enzyme activity.

    • Ki Determination (for competitive inhibition):

      • Perform the enzyme activity assay with varying substrate concentrations in the absence and presence of different fixed concentrations of this compound.

      • Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]).

      • For a competitive inhibitor, the lines will intersect on the y-axis.

      • The Ki can be determined from the relationship between the apparent Km (Kmapp) in the presence of the inhibitor and the inhibitor concentration ([I]): Kmapp = Km (1 + [I]/Ki).

Mandatory Visualization

Carbohydrate Digestion and Absorption Pathway

The following diagram illustrates the key enzymatic steps in the digestion of carbohydrates in the human small intestine, a primary target for α-glucosidase inhibitors like this compound.

Carbohydrate_Digestion Starch Starch / Glycogen Amylase Pancreatic α-Amylase Starch->Amylase hydrolysis Sucrose Sucrose Sucrase Sucrase Sucrose->Sucrase hydrolysis Lactose Lactose Lactase Lactase Lactose->Lactase hydrolysis Maltose Maltose Maltase Maltase Maltose->Maltase hydrolysis Isomaltose Isomaltose Isomaltase Isomaltase Isomaltose->Isomaltase hydrolysis Glucose Glucose Absorption Absorption into Bloodstream Glucose->Absorption Fructose Fructose Fructose->Absorption Galactose Galactose Galactose->Absorption Amylase->Maltose Amylase->Isomaltose Sucrase->Glucose Sucrase->Fructose Lactase->Glucose Lactase->Galactose Maltase->Glucose Isomaltase->Glucose

Caption: Key enzymes in carbohydrate digestion.

Experimental Workflow for Determining Inhibitor Cross-Reactivity

This diagram outlines a systematic workflow for assessing the cross-reactivity of an inhibitor like this compound against a panel of enzymes.

Cross_Reactivity_Workflow Start Start: Inhibitor (this compound) Select_Enzymes Select Panel of Target Enzymes (e.g., Glycosidases) Start->Select_Enzymes Primary_Screen Primary Screening: Single High Concentration of Inhibitor Select_Enzymes->Primary_Screen Measure_Activity Measure % Inhibition Primary_Screen->Measure_Activity Active_Hit Active Hit? (>50% Inhibition) Measure_Activity->Active_Hit Dose_Response Dose-Response Assay: Varying Inhibitor Concentrations Active_Hit->Dose_Response Yes Compare_Data Compare IC50/Ki Values Across Enzymes Active_Hit->Compare_Data No Calculate_IC50 Calculate IC50 Dose_Response->Calculate_IC50 Kinetic_Studies Kinetic Studies: Varying Substrate and Inhibitor Concentrations Calculate_IC50->Kinetic_Studies Determine_Ki Determine Ki and Inhibition Type Kinetic_Studies->Determine_Ki Determine_Ki->Compare_Data End End: Cross-Reactivity Profile Compare_Data->End

Caption: Workflow for assessing inhibitor cross-reactivity.

Lysosomal Glycogen Metabolism

This diagram illustrates the role of acid α-glucosidase in the lysosomal degradation of glycogen, a pathway that can be affected by α-glucosidase inhibitors.

Lysosomal_Glycogen_Metabolism cluster_lysosome Lysosome Glycogen Glycogen GAA Acid α-Glucosidase (GAA) Glycogen->GAA hydrolysis Lysosome Lysosome Glucose Glucose GAA->Glucose Transport Glucose Transporter Glucose->Transport Cytosol Cytosol Transport->Cytosol Export

Caption: Lysosomal glycogen degradation pathway.

References

Confirming the In Vivo Biological Role of Valienamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Valienamine with its clinically relevant alternatives, Acarbose and Voglibose, in the context of their shared biological role as α-glucosidase inhibitors. While this compound is recognized as the core active moiety, or "pharmacophore," of these drugs, direct in vivo comparative data for this compound itself is limited in publicly available literature. Therefore, this guide leverages data from extensive studies on its derivatives to infer its in vivo potential and provides a framework for researchers aiming to confirm its biological role through further experimentation.

Executive Summary

This compound is a potent unsaturated aminocyclitol that functions as an α-glucosidase inhibitor. This activity is central to the therapeutic effects of the widely used antidiabetic drugs Acarbose and Voglibose. These drugs delay carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia. While in vitro studies consistently demonstrate this compound's inhibitory action, this guide highlights the current gap in direct in vivo comparative studies against its more complex derivatives and provides the necessary experimental framework to conduct such investigations.

Comparative Performance of this compound and Alternatives

This compound's in vivo efficacy is primarily inferred from the performance of Acarbose and Voglibose, in which it constitutes the key structural component responsible for α-glucosidase inhibition.

CompoundStructureIn Vivo Efficacy (based on clinical and preclinical data)Key Characteristics
This compound C₇H₁₃NO₄Data from direct in vivo antidiabetic studies is not readily available. Its efficacy is extrapolated from the performance of its derivatives.Potent in vitro α-glucosidase inhibitor. The fundamental building block of Acarbose and Voglibose.
Acarbose PseudotetrasaccharideClinically proven to reduce postprandial glucose and HbA1c levels in patients with type 2 diabetes.[1]A complex oligosaccharide-like structure. Associated with gastrointestinal side effects such as flatulence and diarrhea.[1]
Voglibose N-substituted derivative of valiolamineClinically effective in managing postprandial hyperglycemia. Some studies suggest it is more potent than Acarbose with a better side-effect profile.A simpler structure compared to Acarbose. Generally associated with fewer gastrointestinal side effects.

Signaling Pathway: α-Glucosidase Inhibition

The primary mechanism of action for this compound and its derivatives is the competitive and reversible inhibition of α-glucosidase enzymes in the brush border of the small intestine. This inhibition delays the breakdown of complex carbohydrates into absorbable monosaccharides like glucose.

alpha_glucosidase_inhibition cluster_lumen Small Intestine Lumen cluster_brush_border Brush Border Membrane cluster_enterocyte Enterocyte Complex_Carbohydrates Complex Carbohydrates (e.g., Starch, Sucrose) Alpha_Glucosidase α-Glucosidase Enzymes (e.g., Sucrase, Maltase) Complex_Carbohydrates->Alpha_Glucosidase Hydrolysis Glucose_Absorption Glucose Absorption Alpha_Glucosidase->Glucose_Absorption Produces Glucose Bloodstream Bloodstream Glucose_Absorption->Bloodstream Transport This compound This compound / Acarbose / Voglibose This compound->Alpha_Glucosidase Inhibits

Mechanism of α-glucosidase inhibition by this compound and its derivatives.

Experimental Protocols

To confirm the in vivo biological role of this compound and directly compare it to its alternatives, the following experimental protocols are recommended.

Induction of Type 2 Diabetes in a Rat Model (Streptozotocin-Induced)

This protocol describes the induction of a diabetic state in rats, which is a prerequisite for testing the efficacy of antidiabetic compounds.

Materials:

  • Streptozotocin (STZ)

  • Citrate buffer (0.1 M, pH 4.5), sterile

  • Male Wistar rats (180-220 g)

  • Glucometer and test strips

  • Syringes and needles

Procedure:

  • Prepare a fresh solution of STZ in cold, sterile citrate buffer immediately before use. A common dosage is 40-60 mg/kg body weight.

  • Administer the STZ solution intraperitoneally (i.p.) to the rats.

  • Monitor the rats for the first 24 hours for signs of hypoglycemia and provide a 5% glucose solution in their drinking water to prevent hypoglycemic shock.

  • After 72 hours, measure the fasting blood glucose levels of the rats. Animals with fasting blood glucose levels above 250 mg/dL are considered diabetic and can be used for the study.[2][3][4][5][6]

stz_induction_workflow Start Start Acclimatize_Rats Acclimatize Rats Start->Acclimatize_Rats Prepare_STZ Prepare fresh STZ solution (40-60 mg/kg in citrate buffer) Acclimatize_Rats->Prepare_STZ Inject_STZ Administer STZ (i.p.) Prepare_STZ->Inject_STZ Monitor_Hypoglycemia Monitor for 24h Provide 5% glucose water Inject_STZ->Monitor_Hypoglycemia Measure_Blood_Glucose Measure fasting blood glucose after 72h Monitor_Hypoglycemia->Measure_Blood_Glucose Select_Diabetic_Rats Select rats with >250 mg/dL blood glucose Measure_Blood_Glucose->Select_Diabetic_Rats End End Select_Diabetic_Rats->End

Workflow for inducing diabetes in rats using Streptozotocin (STZ).
Oral Glucose Tolerance Test (OGTT)

The OGTT is a standard procedure to evaluate the effect of a compound on glucose metabolism after a glucose challenge.

Materials:

  • Diabetic rats (from Protocol 1)

  • Glucose solution (2 g/kg body weight)

  • Test compounds: this compound, Acarbose, Voglibose (dissolved in an appropriate vehicle)

  • Vehicle control

  • Glucometer and test strips

  • Oral gavage needles

Procedure:

  • Fast the diabetic rats overnight (12-16 hours) but allow free access to water.

  • Record the initial fasting blood glucose level (t=0).

  • Administer the test compounds (this compound, Acarbose, Voglibose) or the vehicle control orally to different groups of rats.

  • After 30 minutes, administer the glucose solution orally to all rats.

  • Measure blood glucose levels at 30, 60, 90, and 120 minutes after the glucose administration from the tail vein.

  • Plot the blood glucose concentration over time to generate glucose tolerance curves. The area under the curve (AUC) can be calculated to quantify the overall glycemic response.[7][8][9][10][11]

ogtt_workflow Start Start Fast_Rats Fast diabetic rats overnight Start->Fast_Rats Measure_Fasting_Glucose Measure fasting blood glucose (t=0) Fast_Rats->Measure_Fasting_Glucose Administer_Compounds Oral administration of This compound, Acarbose, Voglibose, or Vehicle Measure_Fasting_Glucose->Administer_Compounds Wait_30_min Wait for 30 minutes Administer_Compounds->Wait_30_min Administer_Glucose Oral administration of glucose solution (2 g/kg) Wait_30_min->Administer_Glucose Measure_Blood_Glucose_Series Measure blood glucose at 30, 60, 90, 120 min Administer_Glucose->Measure_Blood_Glucose_Series Analyze_Data Plot curves and calculate AUC Measure_Blood_Glucose_Series->Analyze_Data End End Analyze_Data->End

Workflow for performing an Oral Glucose Tolerance Test (OGTT).

Conclusion

This compound is a molecule of significant interest due to its core role in established antidiabetic therapies. While its in vitro activity as an α-glucosidase inhibitor is well-documented, a direct, quantitative in vivo comparison with its derivatives, Acarbose and Voglibose, is a critical next step to fully elucidate its therapeutic potential. The experimental protocols provided in this guide offer a standardized approach for researchers to generate this much-needed data, which will be invaluable for the future development of novel and potentially more effective α-glucosidase inhibitors.

References

A Structural Showdown: Valienamine and Its Analogs as α-Glucosidase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for potent and selective enzyme inhibitors is a cornerstone of therapeutic innovation. In the landscape of diabetes treatment, α-glucosidase inhibitors play a crucial role in managing postprandial hyperglycemia. At the heart of many of these inhibitors lies valienamine, a C-7 aminocyclitol that serves as a key pharmacophore. This guide provides a detailed structural comparison of this compound and its analogs, offering insights into their structure-activity relationships, supported by experimental data and detailed protocols.

This compound is a potent competitive inhibitor of α-glucosidase, an enzyme responsible for breaking down complex carbohydrates into absorbable monosaccharides in the small intestine.[1] By inhibiting this enzyme, this compound and its derivatives can delay carbohydrate digestion and absorption, thereby reducing the sharp increase in blood glucose levels after a meal.[2] This mechanism forms the basis for the clinical use of drugs like acarbose and voglibose, which are structurally related to this compound.

Comparative Analysis of Inhibitory Activity

The inhibitory potency of this compound and its analogs against α-glucosidase is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. The structural modifications of the this compound scaffold significantly impact its inhibitory activity.

Key Structural Features Influencing Activity:
  • The Amino Group: The protonated amino group at physiological pH is crucial for mimicking the oxocarbenium ion-like transition state of the substrate, allowing for strong interaction with the acidic residues in the active site of α-glucosidase.

  • Hydroxyl Groups: The stereochemistry and number of hydroxyl groups influence the binding affinity and selectivity of the inhibitor. These groups form a network of hydrogen bonds with the enzyme's active site.

  • N-Substitution: Modifications at the nitrogen atom have been extensively explored to enhance inhibitory activity and modulate pharmacokinetic properties. Introducing various alkyl or functionalized groups can lead to derivatives with significantly improved potency compared to the parent this compound.

Below is a summary of the α-glucosidase inhibitory activities of this compound and a selection of its analogs.

CompoundStructureIC50 (µM) vs. Yeast α-GlucosidaseReference
This compound(1S,2S,3S,6R)-4-(aminomethyl)cyclohex-4-ene-1,2,3-triol1170[3]
Validamine(1S,2S,3S,4R,5R)-5-(aminomethyl)cyclohexane-1,2,3,4-tetrol>10000[4]
Valiolamine(1R,2R,3S,4R,5S)-5-amino-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrolPotent inhibitor[4]
N-Octyl-β-valienamineN-((1S,2S,3R,6S)-4-(hydroxymethyl)-2,3-dihydroxycyclohex-4-en-1-yl)octan-1-aminePotent inhibitor[5]
Voglibose(1S,2S,3R,4S,5S)-5-(1,3-dihydroxypropan-2-ylamino)-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrolPotent inhibitor[5]

Experimental Protocols

A standardized and reproducible experimental protocol is essential for the accurate assessment of α-glucosidase inhibitory activity. The following is a detailed methodology for a typical in vitro α-glucosidase inhibition assay.

In Vitro α-Glucosidase Inhibitory Assay Protocol[6][7]

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae (Yeast)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Phosphate buffer (50 mM, pH 6.8)

  • Test compounds (this compound and its analogs)

  • Acarbose (as a positive control)

  • Sodium carbonate (Na₂CO₃) solution (0.1 M)

  • 96-well microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of α-glucosidase (1 U/mL) in phosphate buffer.

    • Prepare a stock solution of pNPG (1 mM) in phosphate buffer.

    • Prepare various concentrations of the test compounds and acarbose in phosphate buffer.

  • Enzyme Inhibition Assay:

    • In a 96-well microplate, add 50 µL of phosphate buffer, 10 µL of the α-glucosidase solution, and 20 µL of the test compound solution at varying concentrations.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding 20 µL of the pNPG solution to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃ solution.

  • Measurement and Calculation:

    • Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100

    • The IC50 value, the concentration of the inhibitor required to inhibit 50% of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.

Visualizing the Molecular Landscape

To better understand the processes involved in the study of this compound and its analogs, the following diagrams illustrate the key pathways and workflows.

Signaling_Pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte Complex Carbohydrates Complex Carbohydrates Disaccharides Disaccharides Complex Carbohydrates->Disaccharides Pancreatic α-amylase Monosaccharides Monosaccharides Disaccharides->Monosaccharides α-Glucosidase Glucose Transporter Glucose Transporter Monosaccharides->Glucose Transporter alpha-Glucosidase alpha-Glucosidase Bloodstream Bloodstream Glucose Transporter->Bloodstream Absorption This compound Analogs This compound Analogs This compound Analogs->alpha-Glucosidase Inhibition

Caption: Mechanism of α-glucosidase inhibition by this compound analogs.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prepare Reagents Prepare Enzyme, Substrate, and Inhibitor Solutions Prepare Plate Pipette Reagents and Inhibitors into 96-well Plate Prepare Reagents->Prepare Plate Pre-incubation Pre-incubate Enzyme and Inhibitor Prepare Plate->Pre-incubation Reaction Initiation Add Substrate to Start Reaction Pre-incubation->Reaction Initiation Incubation Incubate at 37°C Reaction Initiation->Incubation Reaction Termination Add Stop Solution Incubation->Reaction Termination Measure Absorbance Read Absorbance at 405 nm Reaction Termination->Measure Absorbance Calculate Inhibition Calculate % Inhibition Measure Absorbance->Calculate Inhibition Determine IC50 Determine IC50 Values Calculate Inhibition->Determine IC50

Caption: Experimental workflow for α-glucosidase inhibitor screening.

Conclusion

The structural framework of this compound provides a versatile platform for the design and development of potent α-glucosidase inhibitors. Structure-activity relationship studies have demonstrated that modifications to the core aminocyclitol structure, particularly at the amino group, can significantly enhance inhibitory potency. The continued exploration of novel this compound analogs holds promise for the discovery of next-generation antidiabetic agents with improved efficacy and safety profiles. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers to evaluate and compare the performance of these promising compounds.

References

Valienamine: A Comparative Analysis of In Vitro Efficacy and In Vivo Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Valienamine, a C-7 aminocyclitol, is a potent inhibitor of α-glucosidase enzymes, playing a crucial role in carbohydrate metabolism. Its significance in the pharmaceutical industry is underscored by its role as a key intermediate in the synthesis of acarbose, a widely used anti-diabetic drug. This guide provides a comprehensive comparison of the in vitro and in vivo effects of this compound, supported by experimental data and detailed protocols to aid in research and development.

In Vitro Effects: Potent α-Glucosidase Inhibition

This compound's primary mechanism of action, demonstrated through in vitro studies, is the competitive inhibition of α-glucosidase enzymes. These enzymes are located in the brush border of the small intestine and are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. By inhibiting these enzymes, this compound effectively slows down carbohydrate digestion.

A key study demonstrated that this compound is a potent, competitive, and reversible inhibitor of porcine small intestinal sucrase in vitro, with a reported half-maximal inhibitory concentration (IC50) of 1.17 x 10⁻³ M[1]. This inhibitory activity is crucial for its therapeutic potential in managing conditions characterized by rapid post-meal blood glucose spikes.

Quantitative Data: In Vitro Inhibition
Enzyme TargetInhibitorIC50 ValueInhibition TypeSource
Porcine Small Intestinal SucraseThis compound1.17 x 10⁻³ MCompetitive, Reversible[1]

In Vivo Effects: Inferred Anti-hyperglycemic Potential

Direct in vivo studies on the administration of pure this compound and its effect on blood glucose levels are not extensively documented in publicly available research. However, its potent in vitro α-glucosidase inhibitory activity strongly suggests a significant potential to reduce postprandial hyperglycemia in vivo. This is further supported by the well-established clinical efficacy of acarbose, for which this compound is a direct precursor[2].

The primary in vivo effect of α-glucosidase inhibitors is the delay in the absorption of glucose from the small intestine. This leads to a blunted and delayed rise in blood glucose levels after a carbohydrate-rich meal, a critical factor in the management of type 2 diabetes[2]. It is therefore highly probable that oral administration of this compound would result in a similar anti-hyperglycemic effect.

Experimental Workflow for In Vivo Assessment

G cluster_0 Animal Acclimatization cluster_1 Experimental Groups cluster_2 Oral Glucose Tolerance Test (OGTT) cluster_3 Data Analysis A Rodent Model (e.g., Wistar Rats) B Control Group (Vehicle) A->B Randomization C This compound Group A->C D Positive Control (Acarbose) A->D E Fasting B->E C->E D->E F Oral Glucose Challenge E->F G Blood Glucose Monitoring F->G Time Points: 0, 15, 30, 60, 120 min H AUC Calculation G->H I Statistical Analysis H->I G cluster_0 Intestinal Lumen cluster_1 Enterocyte cluster_2 Bloodstream Carbohydrates Dietary Carbohydrates (Starch, Sucrose) AlphaGlucosidase α-Glucosidase Carbohydrates->AlphaGlucosidase Digestion Glucose Glucose AlphaGlucosidase->Glucose Absorption Glucose Absorption Glucose->Absorption BloodGlucose Blood Glucose Levels Absorption->BloodGlucose Increase This compound This compound This compound->AlphaGlucosidase Inhibition

References

Safety Operating Guide

Valienamine: A Guide to Safe Disposal in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the safe disposal of Valienamine, a potent glycosidase inhibitor.

Hazard Assessment and Waste Classification

Given its potent biological activity, this compound should be treated as a hazardous chemical waste. This cautious approach is warranted in the absence of comprehensive toxicological data. It is prudent to assume that as a potent enzyme inhibitor, it could have adverse effects on aquatic life if released into the environment. Therefore, drain disposal is not recommended.

All this compound waste, including pure compound, contaminated solutions, and any materials used for handling and cleanup (e.g., gloves, weighing paper, pipette tips), should be collected and disposed of as chemical waste.

Disposal Procedures

The following step-by-step procedure should be followed for the proper disposal of this compound:

  • Segregation of Waste:

    • Collect all waste containing this compound in a dedicated, clearly labeled, and compatible waste container.

    • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.

    • Solid waste (e.g., contaminated personal protective equipment, absorbent materials) should be collected separately from liquid waste.

  • Waste Container Requirements:

    • Use a container that is in good condition, compatible with this compound, and has a secure, tight-fitting lid.

    • Label the container clearly with "Hazardous Waste," the name "this compound," and the approximate concentration and quantity.

  • Storage of Waste:

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • The storage area should be secure, well-ventilated, and away from sources of ignition or incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.

    • Provide them with accurate information about the waste composition and quantity.

Experimental Protocols for Waste Handling

Decontamination of Glassware and Surfaces:

  • Initial Rinse: Rinse contaminated glassware and surfaces with a suitable solvent in which this compound is soluble. Collect this rinseate as hazardous waste.

  • Washing: After the initial decontamination rinse, glassware can be washed with a standard laboratory detergent and water.

  • Surface Cleaning: For benches and other surfaces, wipe down with a cloth dampened with a decontamination solution (e.g., a suitable solvent followed by a detergent solution). Dispose of the cleaning materials as solid hazardous waste.

Spill Management:

In the event of a this compound spill, the following steps should be taken:

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Personal Protective Equipment (PPE): Don appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill.

  • Collection: Carefully collect the absorbed material and any contaminated solids into a designated hazardous waste container.

  • Decontamination: Decontaminate the spill area using the procedures outlined above.

  • Reporting: Report the spill to your laboratory supervisor and EHS department in accordance with your institution's policies.

Quantitative Data Summary

While specific quantitative disposal limits for this compound are not established, the guiding principle is to minimize waste generation. The following table provides a general framework for waste management.

Waste TypeCollection ContainerDisposal Method
Solid this compound Labeled, sealed, and compatible solid waste container.Collection by licensed hazardous waste contractor for incineration.
This compound Solutions Labeled, sealed, and compatible liquid waste container.Collection by licensed hazardous waste contractor for chemical treatment or incineration.
Contaminated Materials (Gloves, etc.) Labeled, sealed plastic bag or drum.Collection by licensed hazardous waste contractor for incineration.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Valienamine_Disposal_Workflow cluster_assessment Hazard Assessment cluster_collection Waste Collection & Segregation cluster_storage_disposal Storage & Final Disposal Start This compound Waste Generated IsHazardous Is it biologically active? Start->IsHazardous CollectWaste Collect in a dedicated, labeled container IsHazardous->CollectWaste Yes, potent glycosidase inhibitor Segregate Segregate solids and liquids CollectWaste->Segregate Store Store in designated satellite accumulation area Segregate->Store EHS Contact EHS for waste pickup Store->EHS End Proper Disposal by Licensed Contractor EHS->End

References

Safe Handling and Disposal of Valienamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Valienamine is not publicly available through the conducted research.[1][2][3] The following guidance is based on established laboratory safety protocols, information on structurally similar compounds, and available chemical data. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for a formal risk assessment before handling this compound.

This compound is a potent alpha-glucosidase inhibitor, primarily utilized in research and development.[1][2] As a key structural component of antidiabetic drugs like acarbose and the antibiotic validamycin, its handling requires careful adherence to safety procedures to minimize exposure and ensure a safe laboratory environment.[1][2] This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals.

Essential Safety Information

Due to the lack of comprehensive toxicological data, this compound should be handled as a compound with unknown toxicity. Standard precautions for handling chemical solids should be strictly followed. The primary risks are associated with inhalation of dust and direct contact with skin and eyes.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound.

PropertyValueSource(s)
CAS Number 38231-86-6[3]
Molecular Formula C₇H₁₃NO₄[4]
Molar Mass 175.184 g·mol⁻¹[4]
Flash Point 182.0 ± 27.9 °C[2]
Storage Room temperature[1]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent accidental exposure when handling this compound. The selection of PPE should be based on the specific laboratory task being performed.

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards.[5]

  • Skin Protection: A standard laboratory coat must be worn and kept buttoned. Chemical-resistant gloves (e.g., nitrile) must be worn when handling the solid or its solutions. Gloves should be inspected before use and changed frequently, especially if contact with the chemical is suspected.[5]

  • Respiratory Protection: Work should be conducted in a well-ventilated area. If handling large quantities or if dust generation is likely, work within a chemical fume hood. If irritation is experienced or exposure limits are exceeded, a full-face respirator may be necessary.[5]

PPE_Selection_Logic cluster_ppe Personal Protective Equipment (PPE) cluster_tasks Laboratory Tasks LabCoat Lab Coat Gloves Nitrile Gloves Goggles Safety Goggles FumeHood Fume Hood Task1 Handling Solid (Weighing, Transferring) Task1->LabCoat Task1->Gloves Task1->Goggles Task1->FumeHood Recommended Task2 Preparing Solutions Task2->LabCoat Task2->Gloves Task2->Goggles Task3 General Use of Dilute Solutions Task3->LabCoat Task3->Gloves Task3->Goggles

Caption: PPE selection based on laboratory task.

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for safety and environmental protection.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure safety showers and eyewash stations are accessible and operational.[6] Clear the workspace of any unnecessary items.

  • Weighing: If possible, weigh this compound solid within a chemical fume hood to contain any dust. If a fume hood is not available, handle with extreme care in a draft-free area to minimize dust generation. Use a spatula for transfers and avoid pouring the powder.

  • Dissolving: Add the weighed solid to the solvent slowly. If necessary, cap and sonicate or vortex to aid dissolution.

  • Post-Handling: Clean the work area thoroughly with a damp cloth. Decontaminate all equipment used.

  • Personal Hygiene: After handling is complete and before leaving the laboratory, remove gloves and lab coat. Wash hands thoroughly with soap and water.

Accidental Release Measures

In case of a small spill of solid this compound:

  • Avoid breathing dust.[5]

  • Gently cover the spill with a damp paper towel to avoid raising dust.

  • Wipe up the material, placing the contaminated paper towels into a sealed container for disposal.

  • Clean the spill area with soap and water.

Disposal Plan

Due to the lack of specific environmental fate and toxicity data, the precautionary principle should be applied.

  • Chemical Waste: All solid this compound waste and any solutions should be collected in a designated, sealed, and properly labeled hazardous waste container.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, weigh boats, and paper towels, should also be placed in the designated hazardous waste container.

  • Consult EHS: Arrange for disposal through your institution's approved hazardous waste management program. Do not discharge this compound or its solutions into drains or municipal waste streams.[5]

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Protocol & Don PPE B Prepare Workspace & Verify Safety Equipment A->B C Weigh Solid (Fume Hood) B->C D Prepare Solution C->D E Clean Workspace & Decontaminate Equipment D->E F Segregate Waste for Professional Disposal E->F G Remove PPE & Wash Hands F->G

Caption: General workflow for safely handling this compound.

First Aid Measures

In the event of exposure, immediate action is critical. The following measures are based on standard practice for similar chemical compounds.[5]

  • After Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • After Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.

  • After Eye Contact: Rinse the eye with pure water for at least 15 minutes, holding the eyelid open. Seek immediate medical attention.

  • After Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.

Experimental Protocol Example

While specific protocols for the application of this compound are diverse, the following is a summarized methodology for its synthesis via cleavage of a precursor, which illustrates a scenario where this compound is handled as a product.

Protocol: Chemical Cleavage of 1,1′-bis-valienamine to Produce this compound This protocol is adapted from a published research method and should only be performed by trained personnel with appropriate safety controls.

  • A solution of 1,1′-bis-valienamine (13 mg, 0.039 mmol) is prepared in a 4:1 mixture of DMF/H₂O (0.4 mL).

  • N-bromosuccinimide (NBS) (10.4 mg, 0.0585 mmol) is added to the solution.

  • The reaction mixture is stirred for 12 hours at room temperature.

  • The mixture is then diluted with H₂O (5 mL) and CH₂Cl₂ (5 mL).

  • The aqueous layer is collected and lyophilized to yield the crude product.

  • The crude residue is redissolved in H₂O (1 mL) and purified via Dowex 50Wx2 (H⁺ form) column chromatography.

  • The column is washed with H₂O (75 mL), and the product is eluted with 0.5 M NH₄OH solution (75 mL) and subsequently lyophilized to yield pure this compound.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.